Product packaging for 2-Bromo-4-methoxyphenylacetic acid(Cat. No.:CAS No. 66916-99-2)

2-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1276812
CAS No.: 66916-99-2
M. Wt: 245.07 g/mol
InChI Key: XQELSBAAFMYSMG-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B1276812 2-Bromo-4-methoxyphenylacetic acid CAS No. 66916-99-2

Properties

IUPAC Name

2-(2-bromo-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQELSBAAFMYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398264
Record name 2-Bromo-4-methoxyphenylacetic acid
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66916-99-2
Record name 2-Bromo-4-methoxybenzeneacetic acid
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Record name 2-Bromo-4-methoxyphenylacetic acid
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Record name 2-Bromo-4-methoxyphenylacetic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid (CAS: 66916-99-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenylacetic acid, a key building block in organic synthesis. This document details its physicochemical properties, synthesis, and significant applications, particularly in the development of therapeutic agents.

Core Compound Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 66916-99-2N/A
Molecular Formula C₉H₉BrO₃N/A
Molecular Weight 245.07 g/mol N/A
Melting Point 127-131 °C[1]
Appearance White to off-white solidN/A
Solubility Soluble in methanolN/A
SMILES COc1ccc(CC(=O)O)c(Br)c1[1]
InChI 1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the regioselective bromination of 4-methoxyphenylacetic acid.

Experimental Protocol: Regioselective Bromination

This protocol is adapted from a published procedure.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution of 4-methoxyphenylacetic acid.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

  • Yield: Typically high, around 85-95%.

Synthesis_of_2_Bromo_4_methoxyphenylacetic_acid start 4-methoxyphenylacetic acid product This compound start->product Regioselective Bromination reagents Bromine (Br2) Glacial Acetic Acid Combretastatin_A4_Synthesis start1 This compound intermediate Combretastatin A-4 Precursor start1->intermediate Perkin Reaction start2 3,4,5-Trimethoxybenzaldehyde start2->intermediate reagents Acetic Anhydride Triethylamine product Combretastatin A-4 intermediate->product Further Synthetic Steps (e.g., Decarboxylation)

References

Physical and chemical properties of 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. It is intended to serve as a technical resource for professionals in research, development, and academia. This guide consolidates key data into structured tables, outlines detailed experimental protocols, and presents logical workflows through diagrams to facilitate a deeper understanding of this compound's characteristics and utility as a versatile building block in organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a methoxy group on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Identifiers and General Properties

This table summarizes the primary identifiers and general characteristics of the compound.

PropertyValueCitations
CAS Number 66916-99-2[1][3][4][5][6][7]
Molecular Formula C₉H₉BrO₃[1][3][6][7]
Molecular Weight 245.07 g/mol [1][3][4]
IUPAC Name 2-(2-bromo-4-methoxyphenyl)acetic acid[6][7]
Appearance White to cream-colored powder or solid[1][6]
Purity ≥96.0% to >98.0% (by GC or Titration)[1][6]
Physicochemical Data

The following table details key quantitative physical and chemical properties.

PropertyValueCitations
Melting Point 125-134 °C[1][3][4][6]
Boiling Point 353.6 °C at 760 mmHg[3]
Density 1.56 g/cm³[3]
pKa 4.20 ± 0.10 (Predicted)[3]
LogP 2.08480[3]
Flash Point 167.6 °C[3]
Refractive Index 1.572[3]
Vapor Pressure 1.31E-05 mmHg at 25°C[3]
Solubility Soluble in Methanol[3]
Molecular and Structural Data

This section provides information related to the compound's molecular structure and topology.

PropertyValueCitations
Canonical SMILES COC1=CC(=C(C=C1)CC(=O)O)Br[3][4]
InChI Key XQELSBAAFMYSMG-UHFFFAOYSA-N[4][6][7]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Heavy Atom Count 13[3]
Complexity 184[3]

Experimental Protocols

The following protocol describes a general method for the synthesis of brominated methoxyphenylacetic acids, adapted from a documented procedure for a structural isomer.[8] This regioselective bromination is a common and effective method for introducing a bromine atom onto an activated aromatic ring.

Synthesis via Regioselective Bromination

Objective: To synthesize a brominated methoxyphenylacetic acid by reacting the corresponding methoxyphenylacetic acid with bromine in a suitable solvent.

Materials:

  • 4-Methoxyphenylacetic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice-water bath

  • Xylene (for recrystallization)

Procedure:

  • Dissolution: Dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml) in a flask equipped with a stirrer.[8]

  • Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).[8]

  • Reaction: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.[8]

  • Stirring: Continue to stir the reaction mixture at room temperature for 60 minutes after the addition is complete.[8]

  • Precipitation: Pour the reaction mixture into a large volume of ice-water (e.g., 500 ml). A pale yellow, turbid mixture should form.[8]

  • Isolation: Stir the resulting mixture for 10 minutes, then collect the solid precipitate by filtration.[8]

  • Washing: Rinse the collected solid with ice-water (e.g., 3 x 10 ml) to remove residual acid and unreacted bromine.[8]

  • Drying: Air-dry the product for approximately 20 minutes.[8]

  • Purification: Recrystallize the crude product from hot xylene to yield the final product as a white crystalline powder.[8]

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm its identity and purity.[8]

Visualizations: Workflows and Molecular Logic

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of a brominated methoxyphenylacetic acid.

G cluster_start Starting Materials cluster_process Reaction & Isolation cluster_end Purification & Final Product start1 4-Methoxyphenylacetic Acid proc1 1. Dissolve in Acetic Acid start1->proc1 start2 Bromine (Br₂) proc2 2. Add Bromine Solution Dropwise (30 min) start2->proc2 start3 Glacial Acetic Acid start3->proc2 proc1->proc2 proc3 3. Stir at Room Temp (60 min) proc2->proc3 proc4 4. Precipitate in Ice-Water proc3->proc4 proc5 5. Filter & Wash with Ice-Water proc4->proc5 end1 Crude Product proc5->end1 end2 Recrystallize from Hot Xylene end1->end2 final_product Final Crystalline Product end2->final_product

Caption: Workflow for the synthesis of brominated methoxyphenylacetic acid.

Molecular Properties and Influences

This diagram illustrates the influence of the key functional groups on the chemical properties of the molecule.

G cluster_groups Functional Groups cluster_properties Resulting Properties center 2-Bromo-4-methoxy- phenylacetic Acid fg1 Carboxylic Acid (-COOH) center->fg1 fg2 Bromine Atom (-Br) center->fg2 fg3 Methoxy Group (-OCH₃) center->fg3 prop1 Acidity & Reactivity Site fg1->prop1 prop3 Building Block for Synthesis fg1->prop3 prop2 Electron-Withdrawing Effect fg2->prop2 fg2->prop3 prop4 Modulated Lipophilicity fg2->prop4 fg3->prop3 fg3->prop4

Caption: Influence of functional groups on molecular properties.

Reactivity and Applications

This compound is a valuable building block in organic synthesis.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups like esters and amides. Its structure makes it a key intermediate for creating more complex molecules with potential biological activity.[1]

Key applications include:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[1]

  • Material Science and Organic Synthesis: Its ability to facilitate the introduction of functional groups makes it an essential tool for chemists aiming to innovate in material science and drug development.[1]

Safety and Handling

This compound requires careful handling due to its potential hazards.

Hazard Identification
Hazard StatementDescriptionCitations
H301 Toxic if swallowed.[4][9]
H400 Very toxic to aquatic life.[4][9]
Precautionary Measures
  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., type N95).[4]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store under an inert atmosphere.

  • Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.

References

2-Bromo-4-methoxyphenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromo-4-methoxyphenylacetic acid

This technical guide provides essential information on this compound, a compound relevant to researchers, scientists, and professionals in drug development. It is a versatile building block in the synthesis of various bioactive molecules.[1]

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H9BrO3[1][2][3][4]
Molecular Weight 245.07 g/mol [1][2]
CAS Number 66916-99-2[1][2][3][4]
Appearance Cream or White Powder[1][4]
Melting Point 127-131 °C[1][2]

Structural and Chemical Identifiers

Further identification and structural details are provided to ensure accurate application in experimental settings.

IdentifierValue
IUPAC Name 2-(2-bromo-4-methoxyphenyl)acetic acid
SMILES COc1ccc(CC(O)=O)c(Br)c1
InChI Key XQELSBAAFMYSMG-UHFFFAOYSA-N

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental properties.

Compound This compound Formula Molecular Formula C9H9BrO3 Compound->Formula Weight Molecular Weight 245.07 g/mol Compound->Weight

Caption: Relationship between the compound and its molecular properties.

References

A Technical Guide to 2-(2-bromo-4-methoxyphenyl)acetic acid: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-bromo-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in synthetic organic and medicinal chemistry. Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules. This guide provides an in-depth overview of its structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its role in the development of new therapeutic agents.

Chemical Structure and IUPAC Name

The molecular structure of 2-(2-bromo-4-methoxyphenyl)acetic acid consists of a benzene ring substituted with an acetic acid group at position 1, a bromine atom at position 2, and a methoxy group at position 4.

IUPAC Name: 2-(2-bromo-4-methoxyphenyl)acetic acid[1]

Synonyms: (2-bromo-4-methoxyphenyl)acetic acid, Benzeneacetic acid, 2-bromo-4-methoxy-

Chemical Formula: C₉H₉BrO₃[1][2]

CAS Number: 66916-99-2[1][2]

SMILES: COc1ccc(CC(=O)O)c(Br)c1[1]

Physicochemical and Pharmacokinetic Properties

A comprehensive summary of the key physicochemical properties of 2-(2-bromo-4-methoxyphenyl)acetic acid is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Weight 245.07 g/mol [2]
Melting Point 127-131 °C[2]
Boiling Point 353.6 °C at 760 mmHg[2]
pKa 4.20 ± 0.10 (Predicted)[2]
LogP 2.08[2]
Solubility Soluble in Methanol[2]
Appearance White to cream-colored powder[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]

Experimental Protocols

Synthesis of Phenylacetic Acid Derivatives

The following protocol is adapted from the synthesis of a structurally related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, and can be considered a general method for the bromination of methoxyphenylacetic acid derivatives.

Objective: To synthesize a brominated methoxyphenylacetic acid derivative via electrophilic aromatic substitution.

Materials:

  • 4-methoxyphenylacetic acid

  • Liquid Bromine

  • Glacial Acetic Acid

  • Ice-water bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., xylene)

Procedure:

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

  • Separately, prepare a solution of an equimolar amount of liquid bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid at room temperature over a period of 30 minutes.

  • Continue stirring the reaction mixture at room temperature for an additional 60 minutes.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Stir the resulting mixture for 10 minutes, then collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining acetic acid and unreacted bromine.

  • Air-dry the crude product.

  • Purify the product by recrystallization from a suitable solvent, such as hot xylene, to yield the final crystalline product.

Role in Drug Discovery and Development

2-(2-bromo-4-methoxyphenyl)acetic acid is a key intermediate in the synthesis of novel bioactive molecules, particularly in the pursuit of new anti-inflammatory and analgesic drugs. Its utility as a synthetic building block is highlighted in the logical workflow for drug discovery depicted below.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-(2-bromo-4-methoxyphenyl)acetic acid reaction Chemical Modification (e.g., amidation, esterification) start->reaction Functionalization library Library of Derivatives reaction->library Diversification invitro In Vitro Assays (e.g., COX inhibition, cytokine release) library->invitro Primary Screening invivo In Vivo Models (e.g., animal models of inflammation) invitro->invivo Secondary Screening hit Hit Compounds invivo->hit Hit Identification sar Structure-Activity Relationship (SAR) Studies hit->sar Optimization lead Lead Candidate sar->lead Selection

Caption: Drug discovery workflow using 2-(2-bromo-4-methoxyphenyl)acetic acid.

The workflow begins with the chemical modification of 2-(2-bromo-4-methoxyphenyl)acetic acid to generate a diverse library of derivatives. These compounds then undergo a series of biological screenings, starting with in vitro assays to identify initial "hit" compounds with desired activities, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. Promising hits are then evaluated in more complex in vivo models. The data from these assays inform structure-activity relationship (SAR) studies, guiding the further chemical optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.

References

Solubility of 2-Bromo-4-methoxyphenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methoxyphenylacetic Acid in Organic Solvents

Disclaimer: Extensive searches for quantitative solubility data for this compound in various organic solvents did not yield specific experimental results in publicly accessible literature. Therefore, this guide provides a comprehensive framework on the methodologies and theoretical principles that would be employed to determine and analyze the solubility of this compound. The presented tables contain placeholder data for illustrative purposes.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries. This technical guide outlines the standard experimental procedures for determining the solubility of this compound, the thermodynamic models used to correlate the experimental data, and the calculation of thermodynamic properties of the dissolution process.

Experimental Determination of Solubility

The solubility of this compound would typically be determined using a reliable analytical method such as the gravimetric method.

Experimental Protocol: Gravimetric Method

The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4][5]

Apparatus and Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Thermostatic shaker bath

  • Analytical balance (accurate to ±0.1 mg)

  • Filtration unit (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Glass vials or flasks

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass vial.

  • Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a predetermined time to ensure that equilibrium is reached. A preliminary study would determine the necessary time to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated (to the experimental temperature) syringe and immediately filtered through a membrane filter to remove any undissolved solid particles.

  • Mass Determination: The collected filtrate is transferred to a pre-weighed container. The mass of the saturated solution is determined.

  • Solvent Evaporation: The solvent is evaporated from the filtrate in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the solute.

  • Final Weighing: The container with the dried solute is weighed. The mass of the dissolved solute is then calculated.

  • Data Calculation: The mole fraction, mass fraction, and solubility in grams per 100g of solvent are calculated from the masses of the solute and the solvent.

  • Temperature Variation: The experiment is repeated at different temperatures to obtain solubility data as a function of temperature.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep Add excess solute to known mass of solvent equilibrate Agitate in thermostatic shaker bath at constant T prep->equilibrate Establish Equilibrium settle Allow suspension to settle equilibrate->settle sample Withdraw and filter saturated supernatant settle->sample weigh_sol Weigh saturated solution sample->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calc Calculate mole fraction, mass fraction, etc. weigh_solute->calc Determine Mass

Caption: Experimental workflow for the gravimetric determination of solubility.

Quantitative Solubility Data (Illustrative)

The following tables present the format in which the experimental solubility data for this compound would be reported. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

T/KMethanol (x)Ethanol (x)Acetone (x)Ethyl Acetate (x)
293.150.01500.01000.02500.0200
298.150.01800.01250.03000.0245
303.150.02150.01550.03550.0295
308.150.02500.01900.04150.0350
313.150.02900.02300.04800.0410

Table 2: Mass Fraction Solubility (w) of this compound in Various Solvents at Different Temperatures (T/K)

T/KMethanol (w)Ethanol (w)Acetone (w)Ethyl Acetate (w)
293.150.1050.0510.0980.053
298.150.1240.0630.1160.064
303.150.1450.0770.1350.076
308.150.1660.0930.1550.089
313.150.1890.1100.1760.103

Thermodynamic Modeling of Solubility

To correlate the experimental solubility data and predict solubility at different temperatures, several thermodynamic models are commonly employed.[6][7][8]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9][10][11][12]

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, solubility) and can be used to determine the thermodynamic properties of dissolution.[13][14][15][16][17]

ln(x) = -ΔHsol/(RT) + ΔSsol/R

Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the universal gas constant.

The λh (Buchowski) Model

The λh model is another semi-empirical equation used to correlate solubility data.[9][10][11][12]

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)

Where λ and h are model parameters, and Tm is the melting point of the solute.

Logical_Relationship cluster_exp Experimental Data cluster_models Thermodynamic Models cluster_params Model Parameters & Thermodynamic Properties cluster_output Outputs exp_data Mole Fraction Solubility Data (x) at various T apelblat Modified Apelblat Equation exp_data->apelblat Data Fitting vanthoff van't Hoff Equation exp_data->vanthoff Data Fitting lambda_h λh (Buchowski) Model exp_data->lambda_h Data Fitting params_A A, B, C apelblat->params_A params_thermo ΔH_sol, ΔS_sol vanthoff->params_thermo params_lambda λ, h lambda_h->params_lambda correlation Data Correlation params_A->correlation prediction Solubility Prediction params_A->prediction thermo_props Thermodynamic Properties of Dissolution params_thermo->thermo_props params_lambda->correlation params_lambda->prediction

Caption: Logical relationship between experimental data, thermodynamic models, and calculated properties.

Thermodynamic Properties of Dissolution

The thermodynamic properties of dissolution, such as the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution, provide insights into the dissolution process. These can be calculated from the experimental solubility data using the van't Hoff equation.[14][15]

  • Gibbs Free Energy of Solution (ΔGsol): Indicates the spontaneity of the dissolution process. It can be calculated using: ΔGsol = -RT ln(x)

  • Enthalpy of Solution (ΔHsol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process, while a negative value indicates an exothermic process. It is determined from the slope of the van't Hoff plot (ln(x) vs. 1/T).

  • Entropy of Solution (ΔSsol): Reflects the change in disorder of the system upon dissolution. It is determined from the intercept of the van't Hoff plot.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties of Bromo and Methoxy Substituents on a Phenyl Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of bromo and methoxy substituents on a phenyl ring. Understanding these properties is crucial for designing molecules with desired reactivity, stability, and biological activity in fields such as medicinal chemistry, materials science, and chemical synthesis.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on a phenyl ring is primarily governed by two fundamental effects: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the phenyl ring.[1] Electron-withdrawing groups pull electron density away from the ring (-I effect), while electron-donating groups push electron density towards the ring (+I effect).[1]

Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[1] Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring through resonance (+R effect) or withdraw electron density from the ring (-R effect).[2]

Electronic Profile of the Methoxy Substituent (-OCH₃)

The methoxy group is a classic example of a substituent where resonance and inductive effects are in opposition.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[3]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the phenyl ring, increasing the electron density at the ortho and para positions.[4] This is a strong electron-donating effect.[4]

Overall Effect: The powerful +R effect of the methoxy group dominates its weaker -I effect.[5] Consequently, the methoxy group is considered an activating substituent , making the phenyl ring more reactive towards electrophilic aromatic substitution.[5] It is an ortho-, para-director , meaning it directs incoming electrophiles to the ortho and para positions.[4]

Electronic Profile of the Bromo Substituent (-Br)

The bromo substituent also exhibits both inductive and resonance effects.

  • Inductive Effect (-I): Bromine is more electronegative than carbon, resulting in a significant electron-withdrawing inductive effect.[6]

  • Resonance Effect (+R): Like the methoxy group, the bromo substituent has lone pairs of electrons that can be delocalized into the phenyl ring.[6] However, due to the larger size of the bromine atom and the less effective overlap between its 4p orbitals and the 2p orbitals of carbon, this resonance effect is much weaker than that of the methoxy group.

Overall Effect: In the case of the bromo substituent, the strong -I effect outweighs the weak +R effect.[6] Therefore, the bromo group is a deactivating substituent , making the phenyl ring less reactive towards electrophilic aromatic substitution compared to benzene.[6] Despite being deactivating, it is still an ortho-, para-director because the resonance effect, although weak, preferentially stabilizes the intermediates formed during ortho and para attack.

Quantitative Analysis: Hammett and Taft Parameters

The electronic effects of substituents can be quantified using linear free-energy relationships, most notably the Hammett and Taft equations.

Hammett Constants (σ): These constants provide a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position.[7] Positive values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect.[8] The σ+ and σ- constants are used for reactions involving significant positive or negative charge development in the transition state, respectively, where direct resonance interaction with the substituent is possible.[7]

Taft Parameters (σ* and Es): The Taft equation separates the electronic effects into polar (σ) and steric (Es) components.[9] The σ parameter quantifies the inductive effect of a substituent.[9]

Table 1: Quantitative Electronic Parameters for Bromo and Methoxy Substituents

ParameterBromo (-Br)Methoxy (-OCH₃)
Hammett Constants
σm0.39[10]0.12[10]
σp0.23[10]-0.27[10]
σ+0.15[10]-0.78[10]
σ-0.26[10]-0.12[10]
Taft Polar Constant
σ*2.841.81

Impact on Spectroscopic Properties

The electronic nature of the bromo and methoxy substituents significantly influences the spectroscopic signatures of the substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The electron-donating methoxy group shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene.[11] Conversely, the electron-withdrawing bromo group deshields the aromatic protons, shifting their signals to a lower field (higher ppm).[11]

  • ¹³C NMR: The aromatic carbons in substituted benzenes typically resonate in the range of 110-160 ppm.[11] The electron-donating methoxy group will cause a greater upfield shift (lower ppm) of the ortho and para carbons compared to the meta carbons. The electron-withdrawing bromo group will lead to a downfield shift (higher ppm) of the carbon to which it is attached.

Infrared (IR) Spectroscopy:

  • The substitution pattern on a benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region and the overtone/combination bands in the 1660-2000 cm⁻¹ region.[12]

Relevance in Drug Development

The electronic properties of bromo and methoxy substituents are of paramount importance in drug design and development. These groups can be strategically introduced into a lead molecule to modulate its pharmacokinetic and pharmacodynamic properties.

  • Modulating Acidity and Basicity: The electron-withdrawing or -donating nature of these substituents can alter the pKa of nearby acidic or basic functional groups, which can affect the drug's solubility, absorption, and target binding.

  • Target Interactions: The methoxy group can act as a hydrogen bond acceptor, while the bromo group can participate in halogen bonding, both of which can be crucial for ligand-receptor interactions.[13]

  • Metabolic Stability: The introduction of these substituents can influence the metabolic stability of a drug by blocking or altering sites of metabolism by cytochrome P450 enzymes.

  • Biological Activity: The electronic effects of these substituents can directly impact the biological activity of a molecule. For example, a bromo-substituted chalcone has been shown to inhibit the JAK/STAT signaling pathway, a target for cancer therapy.

Experimental Protocols

Determination of Hammett Constants by Titration of Substituted Benzoic Acids

This protocol outlines the determination of the substituent constant (σ) by measuring the acid dissociation constant (Ka) of a substituted benzoic acid and comparing it to that of unsubstituted benzoic acid.[14]

Materials:

  • Substituted benzoic acid (e.g., p-bromobenzoic acid, p-methoxybenzoic acid)

  • Unsubstituted benzoic acid

  • 70:30 ethanol-water solution

  • Standardized 0.05 M NaOH solution in 70:30 ethanol-water

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret, pipette, beakers

Procedure:

  • Solution Preparation: Prepare a ~0.01 M solution of the benzoic acid derivative by dissolving a precisely weighed amount in the 70:30 ethanol-water solution.

  • Titration Setup: Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker with a magnetic stir bar. Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Titration: Record the initial pH of the solution. Add the standardized NaOH solution from a buret in small increments (e.g., 0.10 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point from the inflection point of the curve or by using a first or second derivative plot.

    • The pH at half the equivalence point volume is equal to the pKa of the acid.

  • Calculation of σ:

    • Calculate the pKa for both the substituted and unsubstituted benzoic acids.

    • The Hammett constant (σ) is calculated using the equation: σ = pKa (unsubstituted) - pKa (substituted).

Spectroscopic Analysis of Substituted Phenyl Compounds

Sample Preparation:

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).

Instrumentation and Data Acquisition:

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum.

  • IR Spectroscopy:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample holder (for KBr pellets) or the salt plates (for liquids) should be recorded and subtracted from the sample spectrum.

Visualizations

electronic_effects cluster_methoxy Methoxy (-OCH3) cluster_bromo Bromo (-Br) Methoxy Methoxy Inductive_M -I (Weak) Methoxy->Inductive_M Electronegativity Resonance_M +R (Strong) Methoxy->Resonance_M Lone Pair Delocalization Overall_M Activating Ortho-, Para-directing Inductive_M->Overall_M Resonance_M->Overall_M Bromo Bromo Inductive_B -I (Strong) Bromo->Inductive_B Electronegativity Resonance_B +R (Weak) Bromo->Resonance_B Lone Pair Delocalization Overall_B Deactivating Ortho-, Para-directing Inductive_B->Overall_B Resonance_B->Overall_B

Caption: Interplay of inductive and resonance effects for methoxy and bromo substituents.

lead_optimization_workflow Lead_Compound Lead Compound (e.g., Phenyl Scaffold) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Hypothesis Hypothesis Generation (e.g., Introduce -OCH3 or -Br) SAR_Analysis->Hypothesis Synthesis Synthesis of Analogs Hypothesis->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro_Assays ADME_Tox ADME/Tox Profiling (Solubility, Metabolism, etc.) In_Vitro_Assays->ADME_Tox Data_Analysis Data Analysis and Iteration ADME_Tox->Data_Analysis Data_Analysis->Hypothesis Iterate Optimized_Lead Optimized Lead Data_Analysis->Optimized_Lead Advance

Caption: A typical medicinal chemistry workflow for lead optimization.

References

The Multifaceted Biological Activities of Halogenated Phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenylacetic acid derivatives represent a versatile class of small molecules that have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities. The incorporation of halogen atoms onto the phenylacetic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating their interaction with biological targets. This in-depth technical guide explores the potential biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Anticancer Activity

Halogenated phenylacetic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Anticancer Activity Data

The in vitro cytotoxicity of various halogenated phenylacetic acid derivatives has been evaluated using assays such as the MTT and SRB assays. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below.

Compound/ComplexCancer Cell LineAssayIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)Reference
Platinum(IV) complex with 4-fluorophenylacetic acidDu145 (Prostate)GI500.0007Cisplatin1.2[1]
Platinum(IV) complex with 4-fluorophenylacetic acidADDP-resistant OvarianGI500.006Cisplatin>28[1]
Platinum(IV) complex with 4-bromophenylacetic acidAverage over a panelGI500.020--[1]
2-(4-Halophenyl)-N-methylacetamide (Iodo)HCT116 (Colon)IC50~25Doxorubicin~0.1[2]
2-(4-Halophenyl)-N-methylacetamide (Bromo)HCT116 (Colon)IC50~30Doxorubicin~0.1[2]
2-(4-Halophenyl)-N-methylacetamide (Chloro)HCT116 (Colon)IC50~40Doxorubicin~0.1[2]
2-(4-Halophenyl)-N-methylacetamide (Fluoro)HCT116 (Colon)IC50~50Doxorubicin~0.1[2]
Phenylacetic acid mustardL1210 LeukemiaED158.0 mg/kg (in vivo)Chlorambucil15.2 mg/kg (in vivo)[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halogenated phenylacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][5][6]

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Halogenated Phenylacetic Acid Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity

Halogenated phenylacetic acid derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence and position of the halogen atom can significantly influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acidVibrio parahaemolyticus100--[7]
2-fluoro-5-iodophenylboronic acidVibrio parahaemolyticus100--[7]
Phenylacetic acid-copper complexStaphylococcus aureusZone of inhibition: 3 mmStreptomycin-[8]
Phenylacetic acid-copper complexEscherichia coliZone of inhibition: 2.5 mmStreptomycin-[8]
Halogenated N-phenylacetamidesCandida albicansVaries with structure--[9]
Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • Bacterial or fungal strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Test compounds

  • 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain halogenated phenylacetic acid derivatives exhibit potent anti-inflammatory properties, with mechanisms often linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating acute anti-inflammatory activity.

CompoundAnimal ModelDoseInhibition of Edema (%)Reference CompoundInhibition of Edema (%)Reference
Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid)Rat50 mg/kg~40% (at 3h)Indomethacin~50% (at 5 mg/kg)[13]
N-Phenyl Anthranilic Acid-Based 1,3,4-Oxadiazole AnaloguesRat100 mg/kgUp to 91.72%Diclofenac Sodium83.44%[14]
Lobaria pulmonaria and Parmelia caperata extractsMouse50-500 mg/kg35-99%Diclofenac-[15]
Pimaradienoic AcidMouse10 mg/kgSignificant inhibition--[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.[13][17][18]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).

  • Induction of Edema: After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathway: KEAP1-NRF2 Pathway

Some phenylacetic acid derivatives exert their anti-inflammatory and antioxidant effects by modulating the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered by Keap1 and targeted for degradation. Upon exposure to electrophiles or oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and anti-inflammatory genes.[19][20][21][22]

G cluster_pathway KEAP1-NRF2 Signaling Pathway cluster_nucleus ROS Oxidative Stress / Electrophiles (e.g., Halogenated Phenylacetic Acid Derivatives) KEAP1 KEAP1 ROS->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 sequesters Ub Ubiquitin KEAP1->Ub Proteasome Proteasomal Degradation NRF2->Proteasome degradation NRF2_n NRF2 NRF2->NRF2_n translocates Ub->NRF2 Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Genes activates NRF2_n->ARE binds

Activation of the NRF2 pathway by small molecules.

Neuroprotective Activity

Halogenated phenylacetic acid derivatives have emerged as potential neuroprotective agents, showing efficacy in models of ischemic stroke and neurodegenerative diseases. Their mechanisms often involve the modulation of glutamatergic neurotransmission.

Quantitative Neuroprotective Activity Data

The oxygen-glucose deprivation (OGD) model is a common in vitro method to simulate ischemic conditions and evaluate the neuroprotective effects of compounds.

CompoundIn Vitro ModelEndpointResultReference
3,5-dibromo-l-tyrosineNeuronal cultures (OGD)LDH releaseSignificantly reduced[14]
3,5-dibromo-l-tyrosineRat model of stroke (MCAO)Infarct volumeDecreased to 52.7% of control[14]
3,5-dibromo-l-phenylalanineRat cerebrocortical neuronsAMPA/kainate mEPSC frequencyIC50 = 29.4 µM[23]
3,5-dibromo-l-phenylalanineRat cerebrocortical neuronsNMDA receptor activationEC50 = 331.6 µM[23]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This in vitro model mimics the conditions of ischemia to assess the neuroprotective potential of compounds.[8][24][25][26]

Materials:

  • Primary neuronal cultures or neuronal cell lines

  • Glucose-free culture medium

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • Test compounds

  • Reagents for cell viability assessment (e.g., LDH assay kit)

Procedure:

  • Cell Culture: Culture neurons to the desired confluency.

  • OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber for a specified duration (e.g., 1-4 hours).

  • Compound Treatment: The test compound can be added before, during, or after the OGD period.

  • Reperfusion: After OGD, replace the medium with normal, glucose-containing medium and return the cells to normoxic conditions.

  • Viability Assessment: After a reperfusion period (e.g., 24 hours), assess cell viability using an appropriate assay (e.g., LDH release).

Signaling Pathway: Glutamatergic Synapse Modulation

Some halogenated phenylacetic acid derivatives exert their neuroprotective effects by modulating glutamatergic signaling. This can involve reducing presynaptic glutamate release, blocking postsynaptic AMPA/kainate receptors, and/or modulating NMDA receptor activity, thereby mitigating excitotoxicity.[23][27][28]

G cluster_synapse Modulation of Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate release Postsynaptic Postsynaptic Neuron AMPA AMPA Receptor Glutamate->AMPA binds NMDA NMDA Receptor Glutamate->NMDA binds Vesicle Synaptic Vesicle AMPA->Postsynaptic depolarization Ca_influx Ca²⁺ Influx NMDA->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity HPA_Derivative Halogenated Phenylacetic Acid Derivative HPA_Derivative->Presynaptic inhibits release HPA_Derivative->AMPA blocks HPA_Derivative->NMDA modulates

Modulation of glutamatergic signaling by derivatives.

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenylacetic acid derivatives is intricately linked to the nature, number, and position of the halogen substituents on the phenyl ring.

  • Nature of Halogen: The electronegativity and size of the halogen atom (F, Cl, Br, I) influence the compound's lipophilicity and its ability to form halogen bonds, which can impact receptor binding and membrane permeability. For instance, in some anticancer platinum complexes, 4-fluoro and 4-bromo derivatives showed superior activity.[1]

  • Position of Halogen: The position of the halogen (ortho, meta, para) affects the electronic properties of the phenyl ring and the overall conformation of the molecule, which is crucial for target interaction. For example, the addition of two chlorine groups in the ortho position of the phenyl ring of diclofenac locks the ring in a maximal torsion which appears to be related to increased potency.

  • Number of Halogens: Polyhalogenation can further enhance biological activity, but can also increase toxicity. The optimal number and arrangement of halogens need to be determined for each biological target.

Conclusion

Halogenated phenylacetic acid derivatives are a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold further. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds to pave the way for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenylacetic acid, a key intermediate in the development of novel therapeutic agents. This document details its physicochemical properties, plausible synthetic routes, and its potential role in the inhibition of key inflammatory pathways, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Properties

This compound, with the CAS number 66916-99-2, is a halogenated phenylacetic acid derivative. The strategic placement of a bromine atom and a methoxy group on the phenyl ring significantly influences its chemical reactivity and biological activity, making it a versatile scaffold in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₃[1][2][3]
Molecular Weight 245.07 g/mol [1][2][3]
Melting Point 127-131 °C[1][2]
Boiling Point 353.6 °C at 760 mmHg[2]
Solubility Soluble in Methanol[2]
Appearance Off-white to light brown solid
CAS Number 66916-99-2[1][2][3]
Spectral Data

While a comprehensive collection of spectral data is not available in the public domain, typical analytical techniques for characterization would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm the structure and purity of the synthesized compound.

Synthesis and Experimental Protocols

Route 1: Electrophilic Bromination of 4-Methoxyphenylacetic Acid

This is a common and direct method for the introduction of a bromine atom onto an activated aromatic ring. The methoxy group is an ortho-, para-directing activator, and while the synthesis of the 3-bromo isomer is well-documented, steric hindrance from the acetic acid side chain might influence the regioselectivity, making the synthesis of the 2-bromo isomer more challenging.[4]

Hypothetical Experimental Protocol (based on the synthesis of the 3-bromo isomer):

  • Dissolution: Dissolve 4-methoxyphenylacetic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the stirred solution of the starting material at room temperature. The reaction should be monitored closely using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound.

Synthesis_Route_1 4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid Reaction Mixture Reaction Mixture 4-Methoxyphenylacetic Acid->Reaction Mixture  Br₂ / Acetic Acid   Crude Product Crude Product Reaction Mixture->Crude Product  Ice-water Quench   This compound This compound Crude Product->this compound  Recrystallization  

Caption: Plausible synthesis of this compound via electrophilic bromination.

Route 2: Willgerodt-Kindler Reaction

An alternative approach involves the Willgerodt-Kindler reaction, starting from 2-bromo-4-methoxyacetophenone. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[5][6]

Hypothetical Experimental Protocol:

  • Thioamide Formation: Heat a mixture of 2-bromo-4-methoxyacetophenone, sulfur, and a high-boiling amine (e.g., morpholine) to form the corresponding thiomorpholide.

  • Hydrolysis: The resulting thioamide is then subjected to hydrolysis, typically using a strong acid or base, to yield this compound.

  • Purification: The final product would be purified using standard techniques such as extraction and recrystallization.

Synthesis_Route_2 2-Bromo-4-methoxyacetophenone 2-Bromo-4-methoxyacetophenone Thiomorpholide Thiomorpholide 2-Bromo-4-methoxyacetophenone->Thiomorpholide  Sulfur, Morpholine, Heat   This compound This compound Thiomorpholide->this compound  Hydrolysis (H⁺ or OH⁻)  

Caption: Willgerodt-Kindler reaction as a potential route to this compound.

Therapeutic Potential and Biological Activity

This compound is widely cited as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[7] While there is a lack of direct studies on the biological activity of this specific compound, the consistent application of its derivatives in the design of selective cyclooxygenase-2 (COX-2) inhibitors points towards a likely mechanism of action for these downstream molecules.[8][9]

Role in Cyclooxygenase (COX) Inhibition

The inflammatory response is a complex biological process, and the cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9][10]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors was a major advancement in the field, aiming to provide the anti-inflammatory benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10]

Derivatives of this compound have been investigated as potential selective COX-2 inhibitors. For instance, a study on novel phenoxy acetic acid derivatives demonstrated that a 4-bromophenyl substituted compound exhibited potent and selective COX-2 inhibition.[8] This suggests that the this compound scaffold can be a valuable starting point for the design of new anti-inflammatory agents targeting the COX-2 pathway.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Derivative Derivative of 2-Bromo-4-methoxy- phenylacetic acid Derivative->COX-2 Inhibition

Caption: The cyclooxygenase-2 (COX-2) pathway and the potential point of intervention for derivatives of this compound.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily devised. While direct evidence of its own biological activity is limited, its consistent use as a precursor for anti-inflammatory agents, particularly those targeting the COX-2 enzyme, underscores its importance in drug discovery and development. Further research into novel derivatives of this compound could lead to the identification of new and improved therapeutic agents for the treatment of inflammatory conditions.

References

Spectroscopic Profile of 2-Bromo-4-methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Bromo-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, complete with experimental protocols and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from 1H NMR and 13C NMR spectroscopy for this compound.

Table 1: 1H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.56s2HCH2
3.89s3HOCH3
6.86d1HAr-H
7.19dd1HAr-H
7.48d1HAr-H

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for this compound.[1]
Chemical Shift (δ) ppmAssignment
39.9CH2
56.5OCH3
111.9Ar-C
112.2Ar-C
127.0Ar-C
129.6Ar-C
134.6Ar-C
155.5Ar-C
178.0C=O

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm-1)Functional GroupVibration Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3100-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic)Stretching
1710-1680C=O (Carboxylic Acid)Stretching
1600-1475C=C (Aromatic)Stretching
1250-1000C-O (Aryl ether)Stretching
~800-600C-BrStretching

Experimental Protocols

Synthesis of this compound.[1]

A solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml) was added dropwise over 30 minutes to a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml). The reaction mixture was stirred at room temperature for an additional 60 minutes. Subsequently, the mixture was poured into 500 ml of ice-water, leading to the formation of a pale yellow, turbid mixture. This mixture was stirred for 10 minutes, and the resulting solid was collected by filtration. The solid was washed with ice-water (3 x 10 ml), air-dried for 20 minutes, and then recrystallized from hot xylene to yield this compound as a white crystalline powder.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl3, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. 1H and 13C NMR spectra were recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr pellet method. A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm-1.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-methoxyphenylacetic_acid 4-methoxyphenylacetic acid Mixing Mixing and Stirring 4-methoxyphenylacetic_acid->Mixing Bromine Bromine Bromine->Mixing Acetic_acid Acetic Acid Acetic_acid->Mixing Reaction Reaction at RT Mixing->Reaction 30 min dropwise Precipitation Precipitation in Ice-Water Reaction->Precipitation 60 min Filtration Filtration Precipitation->Filtration Washing Washing with Ice-Water Filtration->Washing Drying Air Drying Washing->Drying Recrystallization Recrystallization from Xylene Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product G Spectroscopic Analysis Workflow Sample Purified Compound NMR_Spec NMR Spectroscopy Sample->NMR_Spec IR_Spec IR Spectroscopy Sample->IR_Spec Data_Analysis Data Analysis and Interpretation NMR_Spec->Data_Analysis IR_Spec->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

An In-depth Technical Guide to the Hazards and Toxicity of 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available safety data sheets and scientific literature. 2-Bromo-4-methoxyphenylacetic acid is a chemical compound with significant potential hazards and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

This compound is a substituted phenylacetic acid derivative utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] While specific toxicological studies on this compound are limited, available safety data indicates that it is acutely toxic if swallowed, causes skin and eye irritation, may lead to respiratory irritation, and is very toxic to aquatic life.[1][2][3] This guide provides a comprehensive overview of the known hazards, safety precautions, and a discussion of potential toxicological mechanisms based on structurally related compounds.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from Globally Harmonized System (GHS) classifications provided in Safety Data Sheets (SDS) from various chemical suppliers.[1][2][4]

GHS Hazard Statements

The compound is classified with the following hazard statements:

  • H301: Toxic if swallowed.[2][4][5]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H400: Very toxic to aquatic life.[2][3][4]

  • H410: Very toxic to aquatic life with long lasting effects.[6]

Precautionary Statements

Recommended precautionary statements for handling this compound include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P273: Avoid release to the environment.[2][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Hazard Data

Specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not available in the public domain.[3] The toxicological properties have not been fully investigated.[3]

Table 1: GHS Classification and Hazard Statements

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2][4][8]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1]
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life[2][3][4]
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects[6]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME), which are key components of toxicology.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66916-99-2[1][2][8]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
Appearance White to cream colored solid/powder[1][8]
Melting Point 127-131 °C[2][8]
Solubility Soluble in Methanol[9]
pKa (Predicted) 4.20 ± 0.10[9]
LogP (Predicted) 2.08480[9]

Potential Mechanisms of Toxicity and Metabolism (Hypothetical)

There are no specific studies detailing the mechanism of toxicity or metabolic pathways for this compound. However, insights can be drawn from structurally related compounds. The psychoactive drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes metabolism to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[2][4] This metabolic conversion involves oxidative deamination of the ethylamine side chain, a reaction mediated by monoamine oxidases (MAO).[2]

Given the structural similarity, it is plausible that this compound could be a metabolite of a corresponding phenethylamine precursor. The toxicity of this compound itself has not been fully investigated.[3] General toxicity mechanisms for substituted aromatic acids can include uncoupling of oxidative phosphorylation, membrane disruption, and inhibition of various enzymes, though this is speculative for this specific compound.

Below is a diagram illustrating a hypothetical metabolic pathway leading to a phenylacetic acid derivative, based on the known metabolism of 2C-B.

Hypothetical_Metabolic_Pathway Hypothetical Metabolic Pathway of a Phenylacetic Acid Precursor Phenethylamine_Derivative 2-Bromo-4-methoxy- phenethylamine (Hypothetical Precursor) Intermediate_Aldehyde 2-Bromo-4-methoxy- phenylacetaldehyde Phenethylamine_Derivative->Intermediate_Aldehyde Monoamine Oxidase (MAO) (Oxidative Deamination) Target_Compound This compound Intermediate_Aldehyde->Target_Compound Aldehyde Dehydrogenase (ALDH)

Caption: Hypothetical metabolic pathway for the formation of this compound.

Experimental Protocols for Toxicity Assessment

As no specific toxicological studies for this compound have been published, this section provides a generalized experimental protocol for assessing acute oral toxicity, based on the OECD Guideline 423 for Acute Oral Toxicity – Acute Toxic Class Method. This method is a stepwise procedure using a minimal number of animals.

Principle of the Test

The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. The procedure is repeated with additional animals at the same or different dose levels depending on the outcome, allowing for the classification of the substance into a specific toxicity class.

Experimental Procedure
  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

  • Preparation of Doses: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to allow for a constant dosage volume per body weight.

  • Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and somatomotor activity), and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

The following diagram illustrates the general workflow for this type of study.

Experimental_Workflow Workflow for Acute Oral Toxicity Study (OECD 423) cluster_Preparation Preparation Phase cluster_Dosing Dosing & Observation Phase cluster_Endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 5 days) Animal_Fasting Overnight Fasting Animal_Acclimatization->Animal_Fasting Dose_Preparation Preparation of Test Substance in Vehicle Dosing Oral Gavage Dosing (3 animals) Dose_Preparation->Dosing Animal_Fasting->Dosing Observation_Short Frequent Observation (First 24 hours) Dosing->Observation_Short Observation_Long Daily Observation (14 days) - Clinical Signs - Body Weight Observation_Short->Observation_Long Necropsy Gross Necropsy of all animals Observation_Long->Necropsy Data_Analysis Data Analysis and Toxicity Classification Necropsy->Data_Analysis

Caption: General experimental workflow for an acute oral toxicity study.

Conclusion

This compound is a chemical intermediate with significant acute oral toxicity, as well as skin, eye, and respiratory irritation potential. It is also classified as being very toxic to aquatic life. The lack of comprehensive toxicological data necessitates a cautious approach to its handling. All work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and chemical safety goggles. Further research is required to fully characterize its toxicological profile, including quantitative toxicity metrics, mechanisms of action, and metabolic fate. Professionals in drug development should consider these data gaps and potential hazards when utilizing this compound in synthetic pathways.

References

Methodological & Application

Synthesis of 2-Bromo-4-methoxyphenylacetic Acid: A Comparative Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Bromo-4-methoxyphenylacetic acid from 4-methoxyphenylacetic acid, a key intermediate in the synthesis of various biologically active molecules. Two common bromination methods are presented: electrophilic aromatic substitution using molecular bromine in acetic acid and a method utilizing N-bromosuccinimide (NBS). This application note offers a comparative overview of these methods to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure is incorporated into various pharmacologically active compounds. The regioselective introduction of a bromine atom onto the aromatic ring of 4-methoxyphenylacetic acid is a critical step in the synthesis of these complex molecules. The methoxy group at the 4-position and the acetic acid moiety at the 1-position direct the electrophilic substitution to the 2-position of the benzene ring. This document outlines two effective methods for this transformation, providing detailed experimental procedures, a comparison of their key reaction parameters, and a visual representation of the synthetic workflow.

Data Presentation: Comparison of Bromination Methods

The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound from 4-methoxyphenylacetic acid.

ParameterMethod 1: Bromine in Acetic AcidMethod 2: N-Bromosuccinimide (NBS)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidAcetonitrile
Catalyst NoneNot typically required; can be acid-catalyzed
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time 1 hour1 - 24 hours (substrate dependent)
Reported Yield 84%[1]Not explicitly reported for this substrate
Work-up Precipitation in ice-water, filtration, recrystallizationAqueous work-up, extraction
Safety Considerations Bromine is highly corrosive and volatileNBS is a solid and easier to handle than Br₂

Experimental Protocols

Method 1: Synthesis of this compound using Bromine in Acetic Acid

This protocol is based on a well-established and high-yielding method for the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice

  • Xylene (for recrystallization)

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid.

  • In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of an ice-water slurry. A pale yellow precipitate will form.

  • Stir the resulting mixture for 10 minutes, then collect the solid product by vacuum filtration.

  • Wash the filtered solid with three 10 ml portions of ice-cold water.

  • Air-dry the solid for 20 minutes.

  • Recrystallize the crude product from hot xylene to yield a white crystalline powder of this compound.

  • The expected yield is approximately 12.41 g (84%).[1] The melting point of the product is reported to be 113.3-114.2 °C (386.3–387.2 K).[1]

Method 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and easier-to-handle brominating agent compared to molecular bromine. The following is a general protocol for the bromination of activated aromatic rings, which can be adapted for 4-methoxyphenylacetic acid.

Materials:

  • 4-methoxyphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methoxyphenylacetic acid in acetonitrile.

  • Add 1.0 to 1.1 equivalents of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary depending on the substrate's reactivity.

  • Upon completion of the reaction, quench the mixture by adding water.

  • Extract the aqueous mixture with three portions of dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizing the Synthesis Workflow

The following diagrams illustrate the experimental workflow for the synthesis of this compound using both described methods.

Bromination_Workflow cluster_0 Method 1: Bromine in Acetic Acid cluster_1 Method 2: N-Bromosuccinimide (NBS) A1 Dissolve 4-methoxyphenylacetic acid in Acetic Acid A3 Slowly Add Bromine Solution A1->A3 A2 Prepare Bromine Solution in Acetic Acid A2->A3 A4 Stir at Room Temperature (1 hour) A3->A4 A5 Precipitate in Ice-Water A4->A5 A6 Filter and Wash with Water A5->A6 A7 Recrystallize from Xylene A6->A7 A8 This compound A7->A8 B1 Dissolve 4-methoxyphenylacetic acid in Acetonitrile B2 Add NBS B1->B2 B3 Stir at Room Temperature B2->B3 B4 Quench with Water B3->B4 B5 Extract with Dichloromethane B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify (Chromatography/Recrystallization) B6->B7 B8 This compound B7->B8

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

Both presented methods provide viable routes for the synthesis of this compound. The choice of method may depend on factors such as available reagents, safety considerations, and desired scale of the reaction. The bromine in acetic acid method is well-documented for this specific substrate and offers a high yield. The N-bromosuccinimide method offers advantages in terms of handling and safety, and with optimization, can be an effective alternative. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific laboratory setup.

References

Application Note & Protocol: Regioselective Bromination of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective bromination of 4-methoxyphenylacetic acid to synthesize 3-bromo-4-methoxyphenylacetic acid, a valuable building block in the synthesis of various biologically active molecules.

Introduction

The electrophilic aromatic substitution of anisole derivatives is a fundamental reaction in organic synthesis. The methoxy group is a strong activating, ortho-, para-directing group. The bromination of 4-methoxyphenylacetic acid presents a case where the positions ortho to the activating methoxy group are sterically and electronically distinct. This protocol outlines a highly regioselective bromination that favors the introduction of a bromine atom at the 3-position, yielding 3-bromo-4-methoxyphenylacetic acid. This compound is a key intermediate in the synthesis of natural products and potential therapeutic agents.[1][[“]] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4][5]

Reaction Scheme

Reaction_Scheme sub 4-Methoxyphenylacetic acid reagent + Br₂ solvent Acetic Acid prod 3-Bromo-4-methoxyphenylacetic acid solvent->prod RT, 1h

Caption: Reaction scheme for the bromination of 4-methoxyphenylacetic acid.

Experimental Protocol

A detailed procedure for the regioselective bromination of 4-methoxyphenylacetic acid is provided below.[1]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
4-Methoxyphenylacetic acid≥98%Sigma-Aldrich104-01-8
Bromine≥99.5%Sigma-Aldrich7726-95-6
Glacial Acetic AcidACS ReagentFisher Scientific64-19-7
XyleneACS ReagentFisher Scientific1330-20-7
Deionized Water--7732-18-5

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Stirring plate and magnetic stir bar

  • Dropping funnel (50 mL)

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Fume hood

3.3. Procedure

  • In a 250 mL round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 mL of glacial acetic acid with stirring.

  • In a separate container, prepare a solution of 9.62 g (3.1 mL, 60.2 mmol) of bromine in 30 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 mL of ice-water. A pale yellow precipitate will form.

  • Stir the resulting mixture for 10 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with three 10 mL portions of ice-water.

  • Air-dry the product for 20 minutes.

  • Recrystallize the crude product from hot xylene to obtain a white crystalline powder.

Workflow Diagram

Experimental_Workflow A Dissolve 4-methoxyphenylacetic acid in acetic acid C Slowly add bromine solution to starting material solution A->C B Prepare bromine solution in acetic acid B->C D Stir at room temperature for 1 hour C->D E Pour into ice-water D->E F Filter the precipitate E->F G Wash with ice-water F->G H Recrystallize from hot xylene G->H I Obtain pure 3-bromo-4-methoxyphenylacetic acid H->I

Caption: Step-by-step workflow for the synthesis of 3-bromo-4-methoxyphenylacetic acid.

Results and Characterization

The protocol described yields the desired product, 3-bromo-4-methoxyphenylacetic acid, with high regioselectivity and in good yield.

Table 1: Reaction and Product Data

ParameterValueReference
Product Name 3-Bromo-4-methoxyphenylacetic acid[6][7]
Molecular Formula C₉H₉BrO₃[6][7]
Molecular Weight 245.07 g/mol [6]
Yield 84%[1][[“]]
Melting Point 113.15 - 114.05 °C (386.3 - 387.2 K)[1]
Appearance White crystalline powder[1]

Table 2: Spectroscopic Data for 3-Bromo-4-methoxyphenylacetic acid[1]

¹H NMR (CDCl₃) δ (ppm) Multiplicity Integration Assignment
3.56s2HCH₂
3.89s3HOCH₃
6.86d1HAr-H
7.19dd1HAr-H
7.48d1HAr-H
¹³C NMR (CDCl₃) δ (ppm)
39.9
56.5
111.9
112.2
127.0
129.6
134.6
155.5
178.0

Safety Precautions

Bromine is a highly toxic and corrosive substance.[8][9][10] All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[9][11]

  • Inhalation: Bromine vapor is fatal if inhaled.[10] Avoid breathing vapors. In case of exposure, move to fresh air immediately and seek medical attention.[11][12]

  • Skin Contact: Causes severe skin burns.[10] In case of contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12]

  • Eye Contact: Causes serious eye damage.[10] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • Spills: In case of a spill, neutralize with a 1 M solution of sodium thiosulfate.[9]

Glacial acetic acid is corrosive and can cause skin and eye burns. Handle with care and appropriate PPE.

Discussion

The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring. The methoxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions.[3][13] In 4-methoxyphenylacetic acid, the para position is blocked by the acetic acid moiety. The two ortho positions are not equivalent. The position C3 is sterically less hindered than C5, which is flanked by the bulky acetic acid group. This steric hindrance at C5 favors the electrophilic attack of bromine at the C3 position, leading to the formation of 3-bromo-4-methoxyphenylacetic acid as the major product.

Conclusion

This application note provides a reliable and high-yielding protocol for the regioselective bromination of 4-methoxyphenylacetic acid. The procedure is straightforward and utilizes readily available reagents and equipment. The resulting product, 3-bromo-4-methoxyphenylacetic acid, is a valuable intermediate for further synthetic transformations in drug discovery and development. Strict adherence to the safety precautions outlined is essential when working with bromine.

References

Application Notes and Protocols: The Role of 2-Bromo-4-methoxyphenylacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Bromo-4-methoxyphenylacetic acid and its isomer, 3-Bromo-4-methoxyphenylacetic acid, as versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of these compounds offers multiple reaction sites, enabling the construction of complex molecular architectures for various therapeutic agents.

Synthesis of the Antimitotic Agent Combretastatin A-4

Application: 3-Bromo-4-methoxyphenylacetic acid is a key precursor in the synthesis of Combretastatin A-4, a potent antimitotic agent that inhibits tubulin polymerization.[1]

Summary of Synthesis: The synthesis involves a Perkin reaction between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde, followed by hydroxyl transformation and decarboxylation to yield the cis-stilbene structure of Combretastatin A-4 with high selectivity.[1]

Quantitative Data
StepReactantsReagents/ConditionsProductYieldSelectivity (cis/trans)
1. Bromination4-methoxyphenylacetic acid, BromineAcetic acid, room temperature3-Bromo-4-methoxyphenylacetic acid84-94%[1][2]N/A
2. Perkin Reaction3-Bromo-4-methoxyphenylacetic acid, 3,4,5-trimethoxybenzaldehydeAcetic anhydride, triethylamine, 120°C (microwave)Intermediate cinnamic acid derivativeHighN/A
3. DecarboxylationIntermediate cinnamic acid derivativeCopper, quinolineCombretastatin A-4Overall 37.5% from 3-bromo-4-methoxyphenylacetic acid[1]95/5[1]
Experimental Protocol: Synthesis of 3-Bromo-4-methoxyphenylacetic acid
  • Dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) in a suitable reaction vessel with stirring.[2]

  • Slowly add a solution of bromine (9.62 g, 60.2 mmol) in acetic acid (30 ml) dropwise over 30 minutes.[2]

  • Stir the mixture at room temperature for 60 minutes.[2]

  • Pour the reaction mixture into 500 ml of ice-water, which will result in the formation of a pale yellow precipitate.[2]

  • Stir the resulting mixture for 10 minutes, then filter the solid.[2]

  • Rinse the filtered solid with ice-water (3 x 10 ml) and air-dry for 20 minutes.[2]

  • Recrystallize the crude product from hot xylene to obtain pure 3-Bromo-4-methoxyphenylacetic acid as a white crystalline powder.[2]

Experimental Protocol: Synthesis of Combretastatin A-4
  • Combine 3-bromo-4-methoxyphenylacetic acid (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a microwave reactor vessel.

  • Add acetic anhydride (7.8 eq) and triethylamine (2.0 eq).[3]

  • Stir the reaction mixture under microwave irradiation at 120°C for 30 minutes.[3]

  • After cooling, acidify the mixture with concentrated HCl to a pH of 2-3.

  • The subsequent steps of hydroxyl transformation and decarboxylation are then carried out to yield Combretastatin A-4.

Signaling Pathway of Combretastatin A-4

Combretastatin A-4 disrupts microtubule polymerization by binding to the colchicine site on tubulin, leading to mitotic arrest in cancer cells.[3][4] It also functions as a vascular disrupting agent, affecting the tumor microenvironment.[5] This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, migration, and invasion.[6] Furthermore, it can modulate the Hypoxia-Inducible Factor-1 (HIF-1) signal transduction pathway.[5]

Combretastatin_A4_Signaling_Pathway CA4 Combretastatin A-4 Tubulin Tubulin CA4->Tubulin binds PI3K PI3K CA4->PI3K inhibits HIF1 HIF-1 Pathway CA4->HIF1 modulates Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Akt Akt PI3K->Akt CellProliferation Cell Proliferation, Migration, Invasion Akt->CellProliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Angiogenesis Angiogenesis HIF1->Angiogenesis regulates

Caption: Signaling pathway of Combretastatin A-4.

Potential Synthesis of Verongamine Analogues

Application: this compound can serve as a precursor for the synthesis of analogues of Verongamine, a bromotyrosine-derived histamine H3-receptor antagonist.[7] Histamine H3-receptor antagonists are investigated for their potential in treating neurological disorders.

Synthetic Strategy

A plausible synthetic route could involve the conversion of the carboxylic acid group of this compound to an amide, followed by further functional group manipulations to construct the oxime and amine moieties present in Verongamine.

Verongamine_Synthesis_Workflow Start This compound Amidation Amidation Start->Amidation Intermediate1 N-substituted amide Amidation->Intermediate1 FGI Functional Group Interconversion Intermediate1->FGI Intermediate2 Key Intermediate FGI->Intermediate2 FinalSteps Final Steps (e.g., oxime formation) Intermediate2->FinalSteps Product Verongamine Analogue FinalSteps->Product

Caption: Proposed workflow for Verongamine analogue synthesis.

Mechanism of Action of Histamine H3-Antagonists

Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters.[1] By blocking these receptors, H3-antagonists increase the release of histamine and other neurotransmitters like acetylcholine and dopamine, leading to enhanced wakefulness and cognitive function.

Building Block for Anti-inflammatory and Analgesic Agents

Application: this compound is a valuable intermediate in the development of novel anti-inflammatory and analgesic drugs.[8] Its structure can be incorporated into various scaffolds known to exhibit these activities.

General Synthetic Approach

The carboxylic acid moiety of this compound can be readily converted into esters or amides. The aromatic ring can undergo further modifications, such as cross-coupling reactions at the bromine position, to generate a diverse library of compounds for screening.

Drug_Discovery_Logic Start This compound Derivatization Derivatization (Esterification, Amidation, etc.) Start->Derivatization Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Compound Library Derivatization->Library Coupling->Library Screening Biological Screening (Anti-inflammatory/Analgesic Assays) Library->Screening Lead Lead Compounds Screening->Lead

Caption: Logical workflow for drug discovery.

Precursor for Calcium Channel Antagonists

Application: The structural framework of this compound can be utilized in the synthesis of novel calcium channel antagonists. These drugs are used in the treatment of hypertension and other cardiovascular disorders.

Design Strategy

The synthesis would likely involve the elaboration of the acetic acid side chain and modification of the aromatic ring to create structures that can effectively block calcium channels. The bromo and methoxy substituents can be used to modulate the electronic and steric properties of the molecule to optimize its binding to the calcium channel.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: 2-Bromo-4-methoxyphenylacetic Acid and its Isomers as Versatile Intermediates in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of brominated methoxyphenylacetic acid derivatives as key intermediates in the synthesis of bioactive natural products. While the inquiry specified 2-Bromo-4-methoxyphenylacetic acid, extensive literature review reveals that its isomer, 3-Bromo-4-methoxyphenylacetic acid , is a more prominently documented precursor in the synthesis of high-profile natural products such as Combretastatin A-4. This document will focus on the well-established synthetic applications of the 3-bromo isomer, provide detailed experimental protocols, and discuss the broader context of using such intermediates in drug discovery and development.

Synthesis of Brominated Phenylacetic Acid Intermediates

The regioselective bromination of 4-methoxyphenylacetic acid is a critical step in producing the desired intermediate. The position of the bromine atom is directed by the activating methoxy group and the deactivating, ortho-para directing carboxylic acid group.

Protocol for the Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

This protocol outlines the regioselective synthesis of 3-Bromo-4-methoxyphenylacetic acid, a key precursor for Combretastatin A-4.

Materials:

  • 4-methoxyphenylacetic acid

  • Acetic acid

  • Bromine

  • Ice-water

  • Xylene

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml).

  • In a separate flask, prepare a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml).

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture should form.

  • Stir the resulting mixture for 10 minutes, then collect the precipitate by filtration.

  • Wash the filtered solid with ice-water (3 x 10 ml) and air-dry for 20 minutes.

  • Recrystallize the crude product from hot xylene to yield 3-Bromo-4-methoxyphenylacetic acid as a white crystalline powder.[1]

Quantitative Data:

ParameterValueReference
Yield12.41 g (84%)[1]
Melting Point113.3-114.2 °C[1]
¹H NMR (CDCl₃): δ 3.56 (2H, s, CH₂); 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d)[1]
¹³C NMR (CDCl₃): δ 39.9; 56.5; 111.9; 112.2; 127.0; 129.6; 134.6; 155.5; 178.0[1]

Application in the Synthesis of Combretastatin A-4

Combretastatin A-4 is a potent anti-cancer agent that functions by inhibiting tubulin polymerization. The synthesis of Combretastatin A-4 can be efficiently achieved using 3-Bromo-4-methoxyphenylacetic acid as a key building block in a Perkin reaction.

Synthetic Pathway of Combretastatin A-4

The following diagram illustrates the synthetic route from 3-Bromo-4-methoxyphenylacetic acid to Combretastatin A-4.

G cluster_0 Synthesis of Combretastatin A-4 A 3-Bromo-4-methoxyphenylacetic acid C Perkin Reaction Intermediate (Cinnamic acid derivative) A->C Perkin Reaction B 3,4,5-Trimethoxybenzaldehyde B->C D Combretastatin A-4 C->D Decarboxylation

Caption: Synthetic pathway to Combretastatin A-4.

Experimental Protocol: Perkin Reaction for Combretastatin A-4 Synthesis

This protocol describes the Perkin reaction between 3-Bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde.

Materials:

  • 3-Bromo-4-methoxyphenylacetic acid

  • 3,4,5-trimethoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine

Procedure:

  • A mixture of 3-bromo-4-methoxyphenylacetic acid, 3,4,5-trimethoxybenzaldehyde, acetic anhydride, and triethylamine is heated under reflux.

  • The resulting intermediate, a cinnamic acid derivative, is then subjected to decarboxylation to yield Combretastatin A-4. (Note: Detailed conditions for this specific Perkin reaction and subsequent decarboxylation would require consulting the primary literature, such as Zou et al., 2008, which was cited in a broader context in the search results but the specific paper was not retrieved).

Quantitative Data for a similar synthesis:

While the specific protocol from Zou et al. was not retrieved, a related synthesis of Combretastatin A-4 provides an indication of yields.

ParameterValue
Overall Yield37.5%

Biological Activity of Combretastatin A-4 and Downstream Signaling

Combretastatin A-4 exhibits its potent anti-cancer effects by targeting the microtubule network of cells, leading to cell cycle arrest and apoptosis. One of the key signaling pathways affected by Combretastatin A-4 is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K/Akt Signaling Pathway Inhibition by Combretastatin A-4

The following diagram illustrates how Combretastatin A-4 inhibits the PI3K/Akt signaling pathway.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition CA4 Combretastatin A-4 Tubulin Tubulin Polymerization CA4->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules PI3K PI3K Microtubules->PI3K Downregulates pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Invasion pAkt->Proliferation Inhibits Apoptosis Apoptosis pAkt->Apoptosis Promotes

Caption: Combretastatin A-4 inhibits the PI3K/Akt pathway.

Broader Applications and Future Directions

While the use of this compound in the synthesis of major natural products is not as well-documented as its 3-bromo isomer, it remains a valuable building block for organic synthesis. Its functional groups allow for a variety of chemical transformations, including coupling reactions, which are instrumental in the construction of complex molecular architectures.

Future research may focus on exploring the utility of this compound in the synthesis of novel bioactive molecules and in the development of new synthetic methodologies.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general experimental workflow for the synthesis, purification, and characterization of a natural product using an intermediate like 3-Bromo-4-methoxyphenylacetic acid.

G cluster_2 General Experimental Workflow Start Starting Materials (e.g., 3-Bromo-4-methoxyphenylacetic acid) Reaction Chemical Reaction (e.g., Perkin Reaction) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure Natural Product Characterization->Final

Caption: A typical workflow for natural product synthesis.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for Coupling Reactions of 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common coupling reactions utilizing 2-Bromo-4-methoxyphenylacetic acid, a versatile building block in the synthesis of novel organic compounds. The protocols detailed herein are foundational for the development of new molecular entities with potential applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents.

Introduction

This compound is a valuable starting material in organic synthesis due to its bifunctional nature.[1] The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the bromo-substituted aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions.[1] This enables the introduction of diverse structural motifs, facilitating the exploration of new chemical space in drug discovery programs. Notably, derivatives of phenylacetic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2][3][4]

Relevant Signaling Pathways

The derivatives synthesized from this compound may modulate inflammatory and pain pathways. A primary target in this context is the prostaglandin biosynthesis pathway.

Prostaglandin Synthesis and Inflammatory Cascade:

Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized to various prostaglandins, including PGE2, a potent inflammatory mediator. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation

Prostaglandin synthesis pathway.

Analgesic Signaling Pathway:

Pain signals are transmitted through a series of neurons from the periphery to the brain. The modulation of these signals can lead to analgesia (pain relief). Endogenous opioids and certain drugs can inhibit the transmission of pain signals in the spinal cord.

Analgesic Signaling Pathway Nociceptor Nociceptor (Pain Receptor) Spinal_Cord Spinal Cord (Dorsal Horn) Nociceptor->Spinal_Cord Pain Signal Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway Descending_Inhibition Descending Inhibitory Pathway Brain->Descending_Inhibition Modulation Descending_Inhibition->Spinal_Cord Inhibition of Signal Transmission

Simplified analgesic signaling pathway.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. The carboxylic acid may be protected as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reactions to avoid potential side reactions.

Amide Coupling

The direct formation of an amide bond from the carboxylic acid is a fundamental transformation in medicinal chemistry.

Experimental Workflow:

Amide Coupling Workflow Start Dissolve Acid & Amine Add_Reagents Add Coupling Reagent & Base Start->Add_Reagents React Stir at Room Temp. Add_Reagents->React Workup Aqueous Workup React->Workup Purify Purification (Chromatography) Workup->Purify Product Amide Product Purify->Product

Amide coupling experimental workflow.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added the desired amine (1.1 eq).

  • A coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) is added, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[5]

  • The reaction mixture is stirred at room temperature for 4-12 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is diluted with an organic solvent and washed with aqueous solutions to remove the coupling byproducts and excess reagents.

  • The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography to afford the desired amide.

Coupling PartnerCoupling ReagentBaseSolventYield (%)
BenzylamineHATUDIPEADMF~90
MorpholineEDC/HOBtDIPEADCM~85
AnilineHATUDIPEADMF~80

Yields are estimates based on similar reactions and may vary.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds between the aryl bromide and a boronic acid.[6][7][8]

Protocol:

  • In a reaction vessel, this compound (or its methyl ester) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) are combined.[9]

  • The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-18 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9080-90
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10085-95
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85

Yields are estimates based on similar reactions and may vary.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.[10][11][12][13]

Protocol:

  • To a mixture of this compound (or its ester) (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq) under an inert atmosphere, is added an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • The terminal alkyne (1.2 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) for 2-8 hours.

  • The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2585-95
1-HexynePd(PPh₃)₄ / CuIDIPADMF5080-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2590-98

Yields are estimates based on similar reactions and may vary.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene.[14][15][16][17]

Protocol:

  • This compound (or its ester) (1.0 eq), an alkene such as styrene or an acrylate (1.5 eq), a palladium source like Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq) are combined in a suitable solvent like DMF or acetonitrile.

  • The reaction mixture is degassed and heated to 100-120 °C in a sealed vessel for 12-24 hours.

  • After completion, the mixture is cooled, diluted, and washed.

  • The organic phase is dried, concentrated, and purified by column chromatography.

AlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF11070-85
Methyl acrylatePd(OAc)₂ / PPh₃K₂CO₃Acetonitrile10075-90
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF11070-85

Yields are estimates based on similar reactions and may vary.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[18][19][20][21][22]

Protocol:

  • A mixture of this compound (or its ester) (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.4 eq) is prepared in a glovebox or under an inert atmosphere.[20]

  • Anhydrous, degassed toluene or dioxane is added, and the mixture is heated to 80-110 °C for 12-24 hours.

  • The reaction is cooled, quenched with water, and the product is extracted.

  • The organic layer is dried, concentrated, and purified by column chromatography.

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10085-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-85
BenzylaminePd₂(dba)₃ / XPhosLiHMDSToluene10080-90

Yields are estimates based on similar reactions and may vary.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of a wide array of derivatives through various coupling reactions. The protocols provided serve as a robust starting point for the development of novel compounds for screening in drug discovery programs, particularly for indications related to inflammation and pain. Optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4-methoxyphenylacetic acid as a versatile starting material for the synthesis of various heterocyclic compounds. This document includes detailed experimental protocols for key transformations and summarizes relevant quantitative data.

Introduction

This compound is a valuable building block in synthetic organic and medicinal chemistry.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an aryl bromide, allows for a diverse range of chemical transformations. The presence of the bromine atom facilitates cross-coupling reactions, while the acetic acid moiety can participate in cyclization and condensation reactions.[1] This unique combination of functional groups makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules.[1]

Synthesis of 6-Methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one

One notable application of this compound is in the synthesis of substituted benzoxazinones. While a direct cyclization of this compound is not explicitly detailed in the reviewed literature, a closely related transformation involving the intramolecular cyclization of a derivative provides a clear synthetic pathway. This process typically involves the conversion of the carboxylic acid to a more reactive intermediate, such as an amide, followed by a copper- or palladium-catalyzed intramolecular C-O bond formation.

A representative transformation is the synthesis of 6-methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one from a related bromo-amide precursor. The following protocol is adapted from established methodologies for similar intramolecular cyclizations.

Experimental Protocol: Synthesis of 6-Methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • Slowly add a solution of aqueous ammonia (2.0 eq, 28-30%) and stir the mixture vigorously at room temperature for 4 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(2-bromo-4-methoxyphenyl)acetamide.

Step 2: Intramolecular Cyclization

  • In a sealed tube, combine 2-(2-bromo-4-methoxyphenyl)acetamide (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one.

Quantitative Data
ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-(2-bromo-4-methoxyphenyl)acetamideThis compoundOxalyl chloride, NH4OHDCM0 - RT6>90
6-Methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one2-(2-bromo-4-methoxyphenyl)acetamideCuI, L-proline, K2CO3DMSO1102470-85 (expected)

Note: The yield for the cyclization step is an expected range based on similar reported reactions.

Potential Applications in Quinolone Synthesis

Quinolones are a significant class of heterocyclic compounds with broad-spectrum antibacterial activity.[3][4] The synthesis of quinolones often involves the cyclization of an N-aryl-β-aminoacrylate or a related intermediate. While direct use of this compound in well-established named reactions for quinolone synthesis like the Gould-Jacobs reaction is not documented, its structural features suggest potential applicability in modern synthetic approaches.[5]

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to couple this compound (or its ester derivative) with an appropriate amine, followed by an intramolecular condensation to form the quinolone core.

Conceptual Synthetic Pathway to a Quinolone Derivative

G A This compound B Esterification (e.g., MeOH, H+) A->B C Methyl 2-(2-bromo-4-methoxyphenyl)acetate B->C D Buchwald-Hartwig Amination (e.g., aniline, Pd catalyst, ligand, base) C->D E Methyl 2-(2-anilino-4-methoxyphenyl)acetate D->E F Intramolecular Cyclization (e.g., strong base, heat) E->F G 7-Methoxy-4-hydroxyquinolin-2(1H)-one F->G

Caption: Conceptual workflow for the synthesis of a quinolone derivative.

Further Synthetic Potential: Lactam Synthesis

The synthesis of lactams, cyclic amides, is of great interest in medicinal chemistry.[6][7] this compound can serve as a precursor for the synthesis of γ-lactams through a formal [3+2] cycloaddition strategy. This would typically involve the conversion of the starting material into a suitable α-bromo amide derivative, which can then react with an alkene under photocatalytic or electron donor-acceptor (EDA) complex-mediated conditions.[8]

Conceptual Synthetic Pathway to a γ-Lactam

G A This compound B Amide Formation (e.g., amine, coupling agent) A->B C N-Alkyl-2-(2-bromo-4-methoxyphenyl)acetamide B->C D α-Bromination (e.g., NBS, radical initiator) C->D E N-Alkyl-2-bromo-2-(2-bromo-4-methoxyphenyl)acetamide D->E F Photocatalytic [3+2] Cycloaddition (e.g., alkene, photocatalyst, light) E->F G Substituted γ-Lactam F->G

Caption: General workflow for the synthesis of a substituted γ-lactam.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a range of heterocyclic compounds. Its utility is demonstrated in the synthesis of benzoxazinones and its potential is evident for the construction of more complex scaffolds such as quinolones and lactams through modern synthetic methodologies. The protocols and conceptual pathways outlined in these notes are intended to serve as a guide for researchers in the exploration of new synthetic routes to novel heterocyclic molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Bromo-4-methoxyphenylacetic acid (CAS No: 66916-99-2). The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which serves as a valuable building block in pharmaceutical and chemical synthesis.[1]

Overview of Analytical Strategy

A multi-technique approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure and assess purity. The general workflow includes structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, followed by purity assessment using High-Performance Liquid Chromatography (HPLC) and confirmation of elemental composition through Elemental Analysis.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Composition NMR NMR Spectroscopy (¹H, ¹³C) Final_Report Comprehensive Characterization Report NMR->Final_Report MS Mass Spectrometry (ESI-MS) MS->Final_Report FTIR FTIR Spectroscopy FTIR->Final_Report HPLC HPLC HPLC->Final_Report EA Elemental Analysis EA->Final_Report Sample 2-Bromo-4-methoxyphenylacetic acid Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->EA

Caption: Overall analytical workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₉H₉BrO₃[1][2]
Molecular Weight245.07 g/mol [1]
AppearanceCream-colored powder[1]
Melting Point127-131 °C[1]
CAS Number66916-99-2[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

3.1.1. Expected NMR Data

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
3.56 (s, 2H)-CH₂-39.9-CH₂-
3.89 (s, 3H)-OCH₃56.5-OCH₃
6.86 (d, 1H)Ar-H111.9Ar-C
7.19 (dd, 1H)Ar-H112.2Ar-C
7.48 (d, 1H)Ar-H127.0Ar-C
~11 (br s, 1H)-COOH129.6Ar-C
134.6Ar-C
155.5Ar-C
178.0-COOH
Data sourced from a study on 2-(3-Bromo-4-methoxyphenyl)acetic acid, which is an isomer. The expected shifts for this compound are anticipated to be very similar.[3]

3.1.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and reference the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in CDCl₃ with TMS) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Structure_Confirmation Structure Confirmation (Compare with expected shifts) Data_Processing->Structure_Confirmation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

3.2.1. Expected Mass Spectrum Data

  • Molecular Ion Peak ([M-H]⁻): Expected at m/z 243.97 and 245.97, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • Molecular Ion Peak ([M+H]⁺): Expected at m/z 244.99 and 246.99.

  • Fragmentation: Loss of the carboxylic acid group (-45 Da) is a common fragmentation pathway.

3.2.2. Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution to 1-10 µg/mL with the same solvent.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum for the presence of the expected molecular ion peaks and any characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.3.1. Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600, 1480C=CAromatic Ring Stretching
~1250C-O (Aryl Ether)Asymmetric Stretching
~1040C-O (Aryl Ether)Symmetric Stretching
550-650C-BrStretching

3.3.2. Experimental Protocol: KBr Pellet Method

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven.

    • Grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic and Compositional Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this type of aromatic carboxylic acid.

4.1.1. Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1-1.0 mg/mL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

HPLC_Analysis Sample_Prep Sample Preparation (0.1-1.0 mg/mL in mobile phase) HPLC_Run HPLC Separation (C18 column, UV detection) Sample_Prep->HPLC_Run Chromatogram Chromatogram Acquisition HPLC_Run->Chromatogram Purity_Assessment Purity Calculation (Area Percent of Main Peak) Chromatogram->Purity_Assessment

Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen, which can be compared to the theoretical values to confirm the empirical formula.

4.2.1. Theoretical vs. Experimental Data

ElementTheoretical %Experimental %
Carbon (C)44.11
Hydrogen (H)3.70
Oxygen (O)19.58
Bromine (Br)32.61

4.2.2. Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Oxygen content is typically determined by pyrolysis in a separate analysis.

  • Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response. The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. NMR, MS, and FTIR are essential for unequivocal structural confirmation, while HPLC and elemental analysis are critical for determining purity and elemental composition. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate for research and development purposes.

References

Application Notes and Protocols: NMR Spectroscopic Analysis of 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed Nuclear Magnetic Resonance (NMR) data and experimental protocols for the characterization of 2-Bromo-4-methoxyphenylacetic acid. This compound is a valuable building block in pharmaceutical and chemical research, often utilized in the synthesis of bioactive molecules.[1] Accurate spectroscopic data is crucial for confirming its structure and purity.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol CAS Number: 66916-99-2[2]

Chemical structure of this compound

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Chemical Shifts

The following table summarizes the proton NMR chemical shifts for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.48d1HAr-H
7.19dd1HAr-H
6.86d1HAr-H
3.89s3HOCH₃
3.56s2HCH₂

Data sourced from NIH PMC publication.[3]

¹³C NMR Chemical Shifts

The following table summarizes the carbon-13 NMR chemical shifts for this compound.

Chemical Shift (δ, ppm)Assignment
178.0C=O (Carboxylic Acid)
155.5Ar-C (quaternary)
134.6Ar-C (quaternary)
129.6Ar-CH
127.0Ar-C (quaternary)
112.2Ar-CH
111.9Ar-CH
56.5OCH₃
39.9CH₂

Data sourced from NIH PMC publication.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published regioselective bromination procedure.[3]

Materials:

  • 4-methoxyphenylacetic acid

  • Acetic acid

  • Bromine

  • Ice-water

  • Xylene

Procedure:

  • Dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) with stirring.

  • Slowly add a solution of bromine (9.62 g, 60.2 mmol) in acetic acid (30 ml) dropwise over 30 minutes.

  • Stir the mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water.

  • Stir the resulting pale yellow, turbid mixture for 10 minutes.

  • Filter the precipitate and rinse with ice-water (3 x 10 ml).

  • Air-dry the solid for 20 minutes.

  • Recrystallize the crude product from hot xylene to obtain a white crystalline powder.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General): The following are general parameters and should be optimized for the specific instrument used.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a logical diagram correlating the molecular structure to its NMR signals.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4-methoxyphenylacetic acid in Acetic Acid bromination Add Bromine in Acetic Acid start->bromination stir Stir at Room Temperature bromination->stir quench Pour into Ice-Water stir->quench filter Filter Precipitate quench->filter rinse Rinse with Ice-Water filter->rinse dry Air Dry rinse->dry recrystallize Recrystallize from Xylene dry->recrystallize product Final Product: this compound recrystallize->product logical_relationship cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure This compound h_aromatic Aromatic Protons (δ 6.86, 7.19, 7.48) structure->h_aromatic correlates to h_och3 Methoxy Protons (δ 3.89) structure->h_och3 correlates to h_ch2 Methylene Protons (δ 3.56) structure->h_ch2 correlates to c_cooh Carboxyl Carbon (δ 178.0) structure->c_cooh correlates to c_aromatic Aromatic Carbons (δ 111.9 - 155.5) structure->c_aromatic correlates to c_och3 Methoxy Carbon (δ 56.5) structure->c_och3 correlates to c_ch2 Methylene Carbon (δ 39.9) structure->c_ch2 correlates to

References

Application Notes and Protocols: 2-Bromo-4-methoxyphenylacetic Acid in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-methoxyphenylacetic acid as a key intermediate in the synthesis of novel agrochemicals. While direct application data is limited, its structural features are leveraged in the development of potent fungicidal compounds. This document outlines the synthesis of derivatives, their biological activities, and detailed experimental protocols.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the creation of bioactive molecules for the agricultural sector.[1] Its phenylacetic acid core, substituted with a bromine atom and a methoxy group, provides a scaffold for the development of compounds that can target specific biological pathways in plants, fungi, and insects. Research has indicated its role in the formulation of herbicides and pesticides, primarily as a precursor to more complex active ingredients.[1] The structural analogue, α-methoxyphenylacetic acid, has been extensively studied for the synthesis of fungicidal derivatives, providing a strong rationale for the exploration of this compound in similar applications.

Application as a Fungicide Intermediate

Research into α-methoxyphenylacetic acid derivatives has revealed potent fungicidal activity against a wide range of crop diseases. This suggests that the this compound scaffold is a promising starting point for the development of novel fungicides. The general approach involves the synthesis of amide and ester derivatives and subsequent evaluation of their efficacy against pathogenic fungi.

Synthesis of Fungicidal Derivatives

The synthesis of fungicidal derivatives from a phenylacetic acid core typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an appropriate amine or alcohol to form the corresponding amide or ester. A generalized synthetic workflow is presented below.

G cluster_0 Synthesis Workflow start This compound step1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->step1 Chlorination intermediate 2-Bromo-4-methoxyphenylacetyl chloride step1->intermediate step2a Amine (R1R2NH) intermediate->step2a Amidation step2b Alcohol (R3OH) intermediate->step2b Esterification product_amide Amide Derivative step2a->product_amide bioassay Fungicidal Bioassay product_amide->bioassay product_ester Ester Derivative step2b->product_ester product_ester->bioassay

A generalized workflow for the synthesis of fungicidal derivatives.
Quantitative Data on Fungicidal Activity of Structurally Related Derivatives

Compound IDDerivative TypeTarget PathogenDiseaseActivity Index*
1 Methyl EsterPyricularia oryzaeRice Blast2
2 Methyl EsterErysiphe graminisWheat Powdery Mildew1
3 N-MethylamidePyricularia oryzaeRice Blast4
4 N-MethylamideErysiphe graminisWheat Powdery Mildew3
5 N-MethylamideBotrytis cinereaCucumber Gray Mold4
6 N-MethylamidePhytophthora infestansCucumber Downy Mildew2

*Activity Index: 4 = >90% control, 3 = 70-90% control, 2 = 40-69% control, 1 = <40% control at a concentration of 100 ppm.

This data highlights that N-methylamide derivatives generally exhibit stronger fungicidal activity than their methyl ester counterparts.

Experimental Protocols

General Synthesis of N-Methylamide Derivatives

This protocol is adapted from the synthesis of related fungicidal amides and can be applied to this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Methylamine solution (40% in water)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: A mixture of this compound (1.0 eq) and thionyl chloride (1.2 eq) in anhydrous toluene is refluxed for 2 hours.

  • Solvent Removal: The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4-methoxyphenylacetyl chloride.

  • Amidation: The crude acid chloride is dissolved in dichloromethane and cooled in an ice bath. A solution of methylamine (2.0 eq) is added dropwise with stirring.

  • Reaction Quench and Extraction: The reaction mixture is stirred at room temperature for 1 hour. Water is then added, and the organic layer is separated.

  • Washing: The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude N-methyl-2-(2-bromo-4-methoxyphenyl)acetamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for In Vitro Fungicidal Bioassay

This protocol describes a method for evaluating the fungicidal activity of synthesized compounds against various plant pathogens.

Materials:

  • Synthesized test compounds

  • Acetone (for dissolving compounds)

  • Tween 20 (as a surfactant)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) plates

  • Fungal cultures of target pathogens (e.g., Pyricularia oryzae, Botrytis cinerea)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone to create a stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10 ppm) in sterile distilled water containing 0.05% Tween 20.

  • Inoculation of PDA Plates: Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture onto the center of a fresh PDA plate.

  • Application of Test Compounds: Pipette a specific volume (e.g., 20 µL) of each test solution onto the mycelial plug. A control plate should be treated with the solvent blank (water with acetone and Tween 20).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

Potential Mechanisms of Action

While the specific mechanism of action for derivatives of this compound has not been elucidated, many phenylamide fungicides are known to target the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi (SDHI fungicides). This inhibition disrupts the fungal cell's energy production, leading to its death. The structural similarity of the synthesized amides to known SDHI fungicides suggests a similar mode of action could be investigated.

G cluster_0 Proposed Mechanism of Action compound Amide Derivative of This compound target Succinate Dehydrogenase (SDH) in Fungal Mitochondria compound->target Binding effect Inhibition of Electron Transport Chain target->effect outcome Disruption of ATP Production effect->outcome result Fungal Cell Death outcome->result

A proposed mechanism of action for fungicidal derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of novel agricultural chemicals, particularly fungicides. The methodologies and data from structurally related compounds provide a strong foundation for the development and testing of its derivatives. Further research is warranted to synthesize and evaluate a broader range of derivatives and to elucidate their specific mechanisms of action.

References

Application Notes and Protocols for the Purification of 2-Bromo-4-methoxyphenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its purity is critical for successful downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document provides a detailed protocol for the recrystallization of this compound, enabling researchers, scientists, and drug development professionals to obtain a high-purity product. The target melting point for the purified compound is in the range of 127-131°C.[1][2][3]

Principle of Recrystallization

The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to its solubility in the same solvent when cold. In an ideal recrystallization, the impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor).

Solvent Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Based on the chemical structure of this compound (an aromatic carboxylic acid), suitable solvents include polar protic solvents like methanol, ethanol, and water, or a mixture of these. The compound is reported to be soluble in methanol.[2] For carboxylic acids, solvent systems like ethanol/water or methanol/water are often effective.[4]

Experimental Protocol

This protocol is divided into two stages: small-scale solvent screening and a full-scale recrystallization procedure.

Part 1: Solvent Screening (Small Scale)

Objective: To identify the optimal solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • Hot plate

  • Sand bath or water bath

  • Selection of potential solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand or water bath.

  • Add the solvent dropwise to the heated test tube until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable choice.

  • If a single solvent is not ideal, a solvent pair can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool as before.

Part 2: Recrystallization of this compound (Full Scale)

Objective: To purify a larger quantity of crude this compound. This protocol assumes methanol/water is a suitable solvent pair based on typical behavior of similar compounds and preliminary screening.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Methanol

  • Deionized water

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add methanol in small portions until the solid is completely dissolved at a near-boiling temperature. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Heat deionized water in a separate beaker.

    • Add the hot deionized water dropwise to the hot methanolic solution until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot methanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold mother liquor or a cold methanol/water mixture.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals.

    • Pour the slurry into the Buchner funnel to collect the crystals.

    • Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70°C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point within the literature range (127-131°C) indicates a high degree of purity.[2]

    • Calculate the percent recovery.

Data Presentation

ParameterValue/RangeReference
Melting Point (Purified) 127-131 °C[1][2][3]
Appearance White to cream-colored crystalline powder[1][6]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1][3]
Solubility (Methanol) Soluble[2]
Storage Temperature Room Temperature, sealed in dry conditions[2]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Saturated Solution B->C D Slow Cooling (Room Temperature) C->D E Crystal Formation D->E F Ice Bath Cooling E->F G Maximize Crystal Yield F->G H Vacuum Filtration G->H I Separate Crystals from Mother Liquor H->I J Wash with Cold Solvent I->J K Remove Impurities J->K L Dry Crystals K->L M Pure Crystalline Solid L->M

Caption: Recrystallization workflow diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-4-methoxyphenylacetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the regioselective bromination of 4-methoxyphenylacetic acid.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Increase reaction time or gently heat the mixture. Monitor reaction progress via Thin Layer Chromatography (TLC).- Ensure the purity of starting materials and solvents.
Product loss during workup.- Ensure complete precipitation of the product by adding a sufficient volume of ice-water.- Minimize loss during filtration and washing steps. Use ice-cold water for washing to reduce solubility.
Suboptimal reaction conditions.- Control the rate of bromine addition; a slow, dropwise addition is recommended to maintain control over the reaction.[1] - Optimize the reaction temperature. While room temperature is often cited, lower temperatures (e.g., 0-5 °C) can improve selectivity and reduce side reactions.
Formation of Multiple Products (Poor Regioselectivity) Over-activation of the aromatic ring.The methoxy group in 4-methoxyphenylacetic acid is strongly activating, which can lead to the formation of di- and tri-brominated side products. To enhance regioselectivity for the desired 2-bromo isomer, consider the following:- Temperature Control: Lowering the reaction temperature can favor the desired isomer.[2] - Milder Brominating Agent: Replace molecular bromine (Br₂) with a less reactive agent like N-Bromosuccinimide (NBS).
Reaction temperature is too high.High temperatures can decrease regioselectivity. Maintain a consistent and controlled temperature throughout the bromine addition and reaction stirring.
Product is a Dark Oil or Gummy Solid Presence of impurities.- This often indicates the presence of polybrominated byproducts or other impurities. - Effective purification is crucial. Recrystallization from a suitable solvent like hot xylene has been shown to yield a white crystalline powder.[1] Other potential recrystallization solvents include ethanol/water or toluene.
Incomplete removal of bromine.- After the reaction, ensure any excess bromine is quenched, for example, by adding a solution of sodium thiosulfate until the orange color of bromine disappears.
Difficulty in Product Purification Inappropriate recrystallization solvent.- The choice of solvent is critical for effective purification. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4][5] - Xylene has been successfully used for the recrystallization of this compound.[1] Experiment with solvent systems like ethanol/water or toluene if xylene is not effective.
Oiling out during recrystallization.- "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a too-high concentration or a solvent in which the compound is too soluble. - To remedy this, add more solvent to the hot solution or switch to a less polar solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most widely reported and effective method is the direct regioselective bromination of 4-methoxyphenylacetic acid using molecular bromine in acetic acid. This method has been reported to achieve yields as high as 84%.[1]

Q2: How can I minimize the formation of over-brominated side products?

Over-bromination, leading to the formation of di- and tri-brominated species, is a common issue due to the activating nature of the methoxy group. To minimize these side products:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 4-methoxyphenylacetic acid to bromine.

  • Slow Addition: Add the bromine solution dropwise to the reaction mixture with efficient stirring. This prevents localized high concentrations of bromine.[1]

  • Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) can decrease the rate of the second and third bromination reactions more significantly than the first, thus improving selectivity for the mono-brominated product.

Q3: Are there alternative brominating agents to molecular bromine (Br₂)?

Q4: What are the key parameters to control during the reaction?

  • Temperature: Influences reaction rate and selectivity.

  • Rate of Bromine Addition: Crucial for controlling exothermicity and minimizing side reactions.

  • Stirring: Ensures a homogenous reaction mixture.

  • Purity of Reagents: Impurities in the starting material or solvent can lead to side reactions and lower yields.

Q5: What is the best method for purifying the final product?

Recrystallization is the most effective method for purifying this compound. A proven solvent for this recrystallization is hot xylene, which upon cooling, yields the product as a white crystalline solid.[1] The general principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out of the solution.

Experimental Protocols

Protocol 1: Regioselective Bromination of 4-Methoxyphenylacetic Acid with Bromine

This protocol is based on a literature procedure with a reported yield of 84%.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Ice

  • Xylene (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid.

  • In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes.

  • Stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture should form.

  • Stir the mixture for 10 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with ice-water (3 x 10 ml).

  • Air-dry the solid.

  • Recrystallize the crude product from hot xylene to obtain this compound as a white crystalline powder.

Protocol 2: Hydrolysis of Methyl 2-(2-bromo-4-methoxyphenyl)acetate (Alternative Route)

This protocol outlines a general procedure for the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Materials:

  • Methyl 2-(2-bromo-4-methoxyphenyl)acetate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the methyl 2-(2-bromo-4-methoxyphenyl)acetate in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (1-2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If necessary, recrystallize from a suitable solvent.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Start: 4-Methoxyphenylacetic acid in Acetic Acid add_br2 Slowly add Bromine in Acetic Acid start->add_br2 1 react Stir at Room Temperature add_br2->react 2 quench Pour into Ice-Water react->quench 3 filtrate Filter Precipitate quench->filtrate 4 wash Wash with Cold Water filtrate->wash 5 dry Air Dry wash->dry 6 recrystallize Recrystallize from Xylene dry->recrystallize 7 product Final Product: this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes loss_workup Loss During Workup start->loss_workup Yes side_reactions Side Reactions (e.g., Over-bromination) start->side_reactions Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp optimize_workup Optimize Workup/Purification loss_workup->optimize_workup control_conditions Control Stoichiometry & Temp side_reactions->control_conditions milder_reagent Use Milder Brominating Agent (NBS) side_reactions->milder_reagent

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Common side products in the bromination of 4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of 4-methoxyphenylacetic acid, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of the Desired 2-Bromo-4-methoxyphenylacetic Acid

  • Question: My reaction is resulting in a low yield of the desired monobrominated product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or loss during workup and purification. To enhance the yield of this compound, consider the following:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Stirring the mixture at room temperature for at least 60 minutes after the bromine addition is crucial.[1]

    • Stoichiometry: Precise control of the reactant stoichiometry is vital. Use of a 1:1 molar ratio of 4-methoxyphenylacetic acid to bromine is recommended for optimal results.[1]

    • Reagent Quality: Use fresh, high-purity bromine and solvent (acetic acid) to avoid side reactions caused by impurities.

    • Workup Procedure: After the reaction, pouring the mixture into ice-water helps to precipitate the product and quench the reaction.[1] Thorough washing of the precipitate is necessary to remove impurities. Recrystallization from a suitable solvent, such as hot xylene, can significantly improve the purity and isolated yield.[1]

Issue 2: Formation of Polybrominated Side Products

  • Question: I am observing significant amounts of di- and possibly tri-brominated side products in my reaction mixture. How can I minimize this over-bromination?

  • Answer: The methoxy group in 4-methoxyphenylacetic acid is a strongly activating group, making the aromatic ring highly susceptible to electrophilic attack and subsequent over-bromination. To favor the formation of the monobrominated product, the following strategies can be employed:

    • Slow Addition of Bromine: Add the bromine solution dropwise and slowly to the solution of 4-methoxyphenylacetic acid.[1] This maintains a low concentration of the electrophile and favors monosubstitution.

    • Temperature Control: Perform the reaction at room temperature or even lower (e.g., 0 °C). Lower temperatures decrease the reaction rate and improve selectivity, disfavoring further bromination of the already substituted ring.

    • Milder Brominating Agents: Instead of elemental bromine (Br₂), consider using a less reactive brominating agent like N-Bromosuccinimide (NBS). This can provide better control over the reaction and reduce the formation of polybrominated species.

Issue 3: Potential for Other Side Reactions

  • Question: Are there other potential side products I should be aware of besides over-bromination?

  • Answer: While over-bromination is the most commonly cited side reaction, other transformations are theoretically possible, although less frequently reported for this specific substrate.

    • Ipso-Substitution: This involves the replacement of a substituent on the aromatic ring other than hydrogen. While possible, particularly with highly substituted or activated rings, it is not a commonly reported side reaction for the bromination of 4-methoxyphenylacetic acid under standard conditions.

    • Benzylic Bromination: If using a radical initiator (like light or AIBN) and a reagent like NBS, bromination at the benzylic position (the CH₂ group of the acetic acid side chain) can occur.[2] However, under the typical electrophilic aromatic bromination conditions (bromine in acetic acid), this is not a favored pathway.

    • Oxidation: Bromine is an oxidizing agent, and oxidation of the starting material or product can be a potential side reaction, especially under harsh conditions or in the presence of certain impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the monobromination of 4-methoxyphenylacetic acid?

A1: The monobromination of 4-methoxyphenylacetic acid is highly regioselective. The methoxy group is a strong ortho-, para-director. Since the para position is already substituted by the acetic acid group, the incoming bromine atom is directed to one of the ortho positions. The major product formed is this compound.

Q2: What is a typical experimental procedure for the synthesis of this compound?

A2: A widely cited and effective procedure involves dissolving 4-methoxyphenylacetic acid in glacial acetic acid. A solution of bromine in acetic acid is then added dropwise with stirring over a period of about 30 minutes at room temperature. The reaction mixture is stirred for an additional hour before being poured into ice water to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Q3: How can I confirm the identity and purity of my product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the aromatic protons and carbons, as well as the methoxy and acetic acid groups, confirming the structure of the product.[1]

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of one bromine atom.

  • Melting Point: The purified product should have a sharp melting point in the range of 114-116 °C.

Data Presentation

The following table summarizes the reported yield for the regioselective synthesis of this compound under specific experimental conditions. Currently, there is limited quantitative data in the literature detailing the yields of various side products under different reaction conditions.

ProductReagents and ConditionsSolventYieldReference
This compound4-methoxyphenylacetic acid, Bromine (1:1 molar ratio), Room TemperatureAcetic Acid84%[1]

Experimental Protocols

Regioselective Bromination of 4-Methoxyphenylacetic Acid

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Ice

  • Distilled water

  • Xylene (for recrystallization)

Procedure:

  • In a fume hood, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of an ice-water slurry with stirring.

  • A pale yellow precipitate will form. Continue stirring for 10 minutes.

  • Collect the solid product by vacuum filtration and rinse it with three 10 ml portions of ice-cold water.

  • Air-dry the product.

  • For further purification, recrystallize the crude product from hot xylene to obtain a white crystalline powder.

Visualizations

Logical Relationship of the Bromination Reaction

The following diagram illustrates the reaction pathway from the starting material to the desired product and potential side products.

Bromination_Reaction 4-methoxyphenylacetic acid 4-methoxyphenylacetic acid Reaction Bromination 4-methoxyphenylacetic acid->Reaction Bromine Bromine Bromine->Reaction This compound Desired Product Reaction->this compound Side_Products Side Products Reaction->Side_Products Dibromo_Product Dibrominated Product Side_Products->Dibromo_Product Tribromo_Product Tribrominated Product Side_Products->Tribromo_Product Other_Side_Products Other Potential Side Products Side_Products->Other_Side_Products

Caption: Reaction pathway for the bromination of 4-methoxyphenylacetic acid.

References

Optimizing reaction conditions for 2-Bromo-4-methoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-4-methoxyphenylacetic acid

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development to help streamline their synthetic efforts and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely cited method is the direct electrophilic bromination of 4-methoxyphenylacetic acid.[1][2] This approach is favored for its regioselectivity and use of commercially available starting materials.[1] The reaction typically employs bromine in a solvent like acetic acid to yield the desired product.[1]

Q2: Why is regioselectivity important in this synthesis, and what directs the bromine to the 2-position?

A2: Regioselectivity is crucial to ensure the bromine atom is added to the correct position on the phenyl ring, yielding the desired isomer. In 4-methoxyphenylacetic acid, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the acetic acid moiety (-CH₂COOH) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho to it (positions 2 and 6). This leads to the selective formation of this compound.

Q3: What are the primary applications of this compound?

A3: This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] It is a key building block for various bioactive molecules, including anti-inflammatory and analgesic drugs.[3] It has also been utilized in the synthesis of natural products like Combretastatin A-4 and Verongamine.[1]

Q4: What are the expected physical properties of this compound?

A4: The compound is typically a white to off-white crystalline powder.[1][4] Its melting point is reported in the range of 125-134°C.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. Ensure the reaction is maintained at the recommended temperature (e.g., room temperature).[1]
2. Poor Reagent Quality: Degradation of the brominating agent (e.g., bromine, NBS) or impure starting material.2. Use fresh, high-purity 4-methoxyphenylacetic acid. If using N-Bromosuccinimide (NBS), ensure it is pure and has been stored properly. Consider using freshly opened or purified bromine.
3. Moisture Contamination: Water can interfere with some brominating agents.3. Ensure all glassware is thoroughly dried before use and use anhydrous solvents if the chosen method is moisture-sensitive.
Formation of Multiple Products (Low Purity) 1. Over-bromination (Di-substitution): The methoxy group is strongly activating and can lead to the formation of di-bromo species.1. Add the bromine solution dropwise and slowly to the reaction mixture to maintain a low concentration of the brominating agent.[1] Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to the starting material.
2. Side-chain Bromination: Although less common for this substrate, bromination at the alpha-carbon of the acetic acid side chain can occur under radical conditions (e.g., using NBS with a radical initiator).2. For aromatic bromination, avoid conditions that promote radical reactions, such as UV light or radical initiators like AIBN, unless specifically intended.[6] The standard method with bromine in acetic acid favors electrophilic aromatic substitution.[1]
Difficulty in Product Isolation/Purification 1. Product is an Oil or Gummy Solid: Presence of impurities or residual solvent.1. Ensure the product is fully precipitated by pouring the reaction mixture into ice-water.[1] Wash the crude product thoroughly with cold water to remove acetic acid and inorganic salts.
2. Ineffective Recrystallization: Choosing an inappropriate solvent.2. Recrystallization from hot xylene has been reported to be effective for yielding a white crystalline powder.[1] Other solvents or solvent mixtures may be explored based on small-scale solubility tests.
Reaction is Unusually Slow 1. Low Reactivity of Brominating Agent: NBS alone can be less reactive than molecular bromine.1. If using NBS, consider adding a catalytic amount of a mild acid to enhance the reactivity of the brominating agent.[7] Alternatively, switching to a more reactive system like Br₂ in acetic acid may be necessary.[1]

Experimental Protocols & Data

Optimized Protocol: Bromination using Bromine in Acetic Acid

This protocol is adapted from a reliable, high-yield synthesis method.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Xylene

  • Ice

Procedure:

  • Dissolution: In a suitable reaction flask equipped with a stirrer and a dropping funnel, dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml).

  • Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).

  • Addition: While stirring the solution of 4-methoxyphenylacetic acid at room temperature, add the bromine solution dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 60 minutes.

  • Quenching & Precipitation: Pour the reaction mixture into a beaker containing 500 ml of an ice-water slurry. A pale yellow solid should precipitate.

  • Isolation: Stir the slurry for 10 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of ice-cold water (e.g., 3 x 10 ml) to remove residual acetic acid and salts.

  • Drying: Air-dry the crude product on the filter for at least 20 minutes.

  • Purification: Recrystallize the crude solid from hot xylene to obtain this compound as a pure, white crystalline powder. A reported yield for this method is 84%.[1]

Reaction Condition Summary

The table below summarizes typical conditions for the synthesis.

ParameterConditionSource
Starting Material 4-methoxyphenylacetic acid[1]
Brominating Agent Bromine (Br₂)[1]
Solvent Glacial Acetic Acid[1]
Stoichiometry 1:1 (Substrate:Bromine)[1]
Temperature Room Temperature[1]
Reaction Time 1 hour post-addition[1]
Work-up Precipitation in ice-water[1]
Purification Recrystallization from Xylene[1]
Typical Yield 84%[1]

Visualized Workflows and Logic

Experimental Workflow Diagram

The following diagram illustrates the step-by-step process for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material 4-Methoxyphenylacetic Acid in Acetic Acid addition Slow, Dropwise Addition at RT start_material->addition br_solution Bromine in Acetic Acid br_solution->addition stir Stir at RT (60 min) addition->stir quench Pour into Ice-Water stir->quench filtration Filter & Wash with Cold Water quench->filtration recrystal Recrystallize from Xylene filtration->recrystal product Final Product: 2-Bromo-4-methoxy- phenylacetic acid recrystal->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues like low yield.

G start Problem: Low Product Yield check_reaction Was reaction monitored by TLC to confirm completion? start->check_reaction incomplete Action: Extend reaction time or slightly increase temperature. Re-check TLC. check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_reagents Are reagents (Bromine, NBS) fresh and of high purity? complete->check_reagents bad_reagents Action: Use new, purified, or properly stored reagents. check_reagents->bad_reagents No good_reagents Reagents OK check_reagents->good_reagents Yes check_stoich Was brominating agent added slowly and in the correct stoichiometry? good_reagents->check_stoich bad_stoich Action: Re-run with slow, dropwise addition and 1.0-1.1 eq. of bromine. check_stoich->bad_stoich No good_stoich Stoichiometry OK check_stoich->good_stoich Yes check_purification Was yield lost during work-up or recrystallization? good_stoich->check_purification loss_purification Action: Optimize recrystallization solvent. Check solubility of product in wash steps. check_purification->loss_purification Possibly

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Purification of 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxyphenylacetic acid. It offers detailed protocols for impurity removal and methods for assessing sample purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent workup procedures. These may include:

  • Unreacted Starting Material: 4-methoxyphenylacetic acid.

  • Isomeric Byproducts: The synthesis, which often involves electrophilic aromatic substitution, can sometimes yield other positional isomers.[1]

  • Over-brominated Products: Di- or tri-brominated species can form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis or initial workup may be present.

  • Reagent Byproducts: For instance, if N-bromosuccinimide (NBS) is used as the brominating agent, succinimide can be a byproduct.[2][3]

Q2: What is the most effective primary method for purifying this compound?

A2: For solid organic compounds like this compound, recrystallization is typically the most effective and straightforward primary purification method.[4] It is efficient at removing small to moderate amounts of impurities. For complex mixtures or to separate compounds with very similar properties, column chromatography is recommended.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value (127-131 °C) indicates high purity.[5][6] Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in various solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the resulting spectrum to that of a known standard.[4]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the purity of the sample.[3][7]

Q4: What are the key physical properties of this compound?

A4: The table below summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol [8]
Melting Point 127-131 °C[5][6]
Appearance White to cream-colored crystalline powder[7][9]
Solubility Soluble in methanol.[5]
Storage Temperature Room temperature or 0-8 °C, sealed in a dry environment.[5][9]

Troubleshooting Guides

Problem: Low Purity or Presence of Multiple Spots on TLC After Initial Purification

If your sample still shows significant impurities after an initial purification attempt, consider the following steps.

G start Low Purity Sample recrystallization Perform Recrystallization start->recrystallization purity_check1 Assess Purity (TLC/Melting Point) recrystallization->purity_check1 column_chromatography Perform Silica Gel Column Chromatography purity_check1->column_chromatography Impurities Still Present final_product High Purity Product purity_check1->final_product Sample is Pure purity_check2 Assess Purity of Fractions column_chromatography->purity_check2 combine_fractions Combine Pure Fractions and Evaporate Solvent purity_check2->combine_fractions Pure Fractions Identified combine_fractions->final_product

Caption: Purification workflow for a low-purity sample.

Problem: The Recrystallized Product is Discolored (Yellow or Brown)

Discoloration often indicates the presence of minor, highly colored impurities or oxidation products.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your overall yield.

Problem: The Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer instead of crystallizing upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Choose a solvent or a mixed solvent system with a lower boiling point.

  • Possible Cause 2: The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.

    • Solution: Add a small amount of additional hot solvent to the oily mixture and reheat until the oil dissolves completely. Then, allow it to cool more slowly.

  • Possible Cause 3: The rate of cooling is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove most common impurities.

G cluster_0 Recrystallization Steps A 1. Dissolve crude product in a minimum amount of hot methanol. B 2. If solution is colored, add activated charcoal. C 3. Perform hot gravity filtration to remove insoluble impurities. D 4. Slowly add water to the hot filtrate until turbidity persists. E 5. Reheat to dissolve, then cool slowly to room temperature. F 6. Cool further in an ice bath to maximize crystal formation. G 7. Collect crystals by vacuum filtration. H 8. Wash with a small amount of cold methanol/water. I 9. Dry the purified crystals under vacuum.

Caption: Step-by-step recrystallization process.

Detailed Steps:

  • Solvent Selection: A mixed solvent system of methanol and water is effective. The compound is soluble in hot methanol and less soluble in cold water.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat to get a clear solution, then cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating compounds with different polarities, such as isomers or byproducts with significantly different functional groups.

ParameterRecommendation
Stationary Phase Silica Gel (standard grade)
Mobile Phase (Eluent) A gradient of n-hexane and ethyl acetate is a good starting point. A 2:1 mixture of n-hexane/ether has also been reported for a similar compound.[2]

Detailed Steps:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 9:1 n-hexane:ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Monitor the separation of compounds using TLC. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

By following these guidelines and protocols, researchers can effectively remove impurities from their this compound samples, ensuring high quality for subsequent experiments and development.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for the synthesis of this compound, focusing on the two primary synthetic routes: direct bromination of 4-methoxyphenylacetic acid and the Willgerodt-Kindler reaction of 2-bromo-4-methoxyacetophenone.

Route 1: Direct Bromination of 4-Methoxyphenylacetic Acid

This is often the most direct and commonly employed method for the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities when scaling up the bromination of 4-methoxyphenylacetic acid?

    • A1: The primary impurities encountered during scale-up include unreacted starting material (4-methoxyphenylacetic acid), the isomeric impurity 3-bromo-4-methoxyphenylacetic acid, and potentially di-brominated products. The formation of these impurities is often exacerbated by poor temperature control and inefficient mixing at larger scales.

  • Q2: How does reaction temperature affect the purity and yield of the final product at scale?

    • A2: Temperature control is critical. Elevated temperatures can lead to an increase in the formation of isomeric and di-brominated byproducts, thus reducing the purity and isolated yield of the desired 2-bromo isomer. For consistent results, maintaining a stable and controlled temperature throughout the bromine addition is paramount.

  • Q3: What are the key safety considerations when handling bromine at an industrial scale?

    • A3: Bromine is a highly corrosive and toxic substance. Key safety precautions for large-scale operations include:

      • Utilizing a closed-system for bromine transfer to minimize exposure.

      • Ensuring adequate ventilation and using personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[1]

      • Having an emergency plan in place, including access to neutralizing agents like sodium thiosulfate or sodium carbonate solutions.

      • Careful selection of equipment materials compatible with bromine, such as glass-lined reactors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up and isolation. - Sub-optimal reaction temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure completion. - Optimize the extraction and crystallization steps to minimize product loss. - Carefully control the reaction temperature as per the optimized protocol.
High Levels of Impurities (Isomeric or Di-brominated) - Poor temperature control during bromine addition. - Inefficient mixing leading to localized high concentrations of bromine. - Incorrect stoichiometry of bromine.- Implement robust temperature control systems in the reactor. - Ensure efficient agitation throughout the reaction vessel to maintain homogeneity. - Accurately charge the stoichiometric amount of bromine.
Difficult Filtration of the Product - Fine particle size of the crystallized product. - Presence of oily impurities.- Optimize the crystallization process by controlling the cooling rate and solvent system to obtain larger crystals. - Consider a hot filtration step to remove any insoluble impurities before crystallization.
Discoloration of the Final Product - Presence of residual bromine or other colored impurities.- Wash the isolated product thoroughly with a suitable solvent. - Consider a recrystallization step or treatment with activated carbon to remove color.
Route 2: Willgerodt-Kindler Reaction of 2-Bromo-4-methoxyacetophenone

This alternative route involves the conversion of a ketone to a terminal carboxylic acid.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reagents and conditions for the Willgerodt-Kindler reaction at scale?

    • A1: The Willgerodt-Kindler reaction typically employs sulfur and a secondary amine, such as morpholine, at elevated temperatures.[1][2] The reaction is often followed by hydrolysis of the intermediate thioamide to the corresponding carboxylic acid.

  • Q2: What are the main challenges when scaling up the Willgerodt-Kindler reaction?

    • A2: Key challenges include:

      • High Temperatures: The reaction often requires high temperatures, which can pose safety and equipment challenges at scale.

      • Exothermic Nature: The reaction can be exothermic, necessitating careful temperature control to prevent runaways.

      • Byproduct Formation: The formation of side products can be an issue, and purification of the final product can be complex.

      • Odor: The use of sulfur and amines can generate strong, unpleasant odors, requiring appropriate containment and scrubbing systems.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Low Conversion - Insufficient reaction time or temperature. - Poor mixing of the heterogeneous reaction mixture (sulfur is a solid). - Inactive reagents.- Optimize reaction time and temperature based on small-scale experiments and in-process monitoring. - Ensure vigorous agitation to maintain a good suspension of sulfur. - Use high-purity reagents.
Formation of Polymeric Byproducts - Excessively high reaction temperatures. - Prolonged reaction times.- Carefully control the reaction temperature within the optimal range. - Monitor the reaction to determine the optimal endpoint and avoid extended heating.
Difficult Hydrolysis of the Thioamide Intermediate - Incomplete initial reaction leading to a complex mixture. - Sub-optimal hydrolysis conditions (e.g., acid/base concentration, temperature).- Ensure the Willgerodt-Kindler reaction has gone to completion before initiating hydrolysis. - Optimize the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time).
Challenges in Product Isolation and Purification - Presence of sulfur-containing impurities. - Formation of emulsions during work-up.- Employ appropriate extraction and crystallization techniques. - Consider using a phase-transfer catalyst to improve reaction efficiency and simplify work-up. - Use appropriate techniques to break emulsions if they form.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from a lab-scale synthesis and provides a basis for scale-up considerations.

Materials:

  • 4-Methoxyphenylacetic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice-water

  • Xylene (for recrystallization)

Procedure:

  • Dissolution: In a suitable reactor equipped with an agitator, thermometer, and addition funnel, dissolve 4-methoxyphenylacetic acid in glacial acetic acid.

  • Bromine Addition: Cool the solution to the desired temperature (e.g., room temperature or below) and slowly add a solution of bromine in glacial acetic acid via the addition funnel over a period of 30-60 minutes, ensuring the temperature is maintained within a narrow range.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by a suitable analytical method.

  • Quenching and Precipitation: Upon completion, carefully pour the reaction mixture into a vessel containing ice-water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash it with cold water.

  • Drying: Dry the product, for example, by air-drying or in a vacuum oven at a suitable temperature.

  • Purification: Recrystallize the crude product from a suitable solvent, such as hot xylene, to obtain the final product with high purity.[3]

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction (General Approach)

This protocol outlines a general procedure that would require optimization for the specific substrate.

Materials:

  • 2-Bromo-4-methoxyacetophenone

  • Sulfur

  • Morpholine

  • Hydrochloric Acid or Sodium Hydroxide (for hydrolysis)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution

Procedure:

  • Thioamide Formation: In a reactor, combine 2-bromo-4-methoxyacetophenone, sulfur, and morpholine. Heat the mixture to reflux (typically 120-140 °C) for several hours. Monitor the reaction for the formation of the thiomorpholide intermediate.

  • Hydrolysis: After cooling, the crude thiomorpholide can be hydrolyzed. This is typically achieved by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution for several hours until the thioamide is converted to the carboxylic acid.

  • Work-up:

    • Cool the reaction mixture.

    • If basic hydrolysis was used, acidify the mixture with a strong acid (e.g., HCl) to a pH of about 2 to precipitate the crude product.

    • Extract the aqueous layer with a suitable organic solvent.

    • Wash the combined organic extracts with a sodium bicarbonate solution to extract the acidic product into the aqueous phase.

  • Isolation: Acidify the bicarbonate solution with a strong acid to precipitate the this compound.

  • Purification: Filter, wash with water, and dry the product. Recrystallization from an appropriate solvent may be necessary to achieve the desired purity.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Direct Bromination Route 2: Willgerodt-Kindler Reaction
Starting Material 4-Methoxyphenylacetic acid2-Bromo-4-methoxyacetophenone
Key Reagents Bromine, Acetic AcidSulfur, Morpholine
Typical Yield ~84% (lab scale)Variable, requires optimization
Key Scale-up Challenges - Handling of bromine - Temperature control - Isomer formation- High temperatures - Odor control - Byproduct formation
Purity Concerns Isomeric and di-brominated impuritiesSulfur-containing byproducts, unreacted ketone

Visualizations

experimental_workflow_bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxyphenylacetic Acid in Acetic Acid addition Slow Addition of Bromine Solution start->addition bromine_prep Prepare Bromine Solution in Acetic Acid bromine_prep->addition stirring Stir at Room Temperature addition->stirring quench Quench in Ice-Water stirring->quench filtration Filter Solid quench->filtration drying Dry Product filtration->drying recrystallization Recrystallize from Xylene drying->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the direct bromination synthesis.

logical_relationship_troubleshooting_bromination cluster_causes Potential Causes cluster_solutions Solutions issue High Impurity Levels cause1 Poor Temperature Control issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 solution1 Implement Robust Temperature Control cause1->solution1 solution2 Ensure Efficient Agitation cause2->solution2 solution3 Accurate Reagent Charging cause3->solution3

Caption: Troubleshooting logic for high impurity levels in bromination.

References

Technical Support Center: A Troubleshooting Guide for Coupling Reactions with 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions—Suzuki, Heck, and Sonogashira—utilizing 2-Bromo-4-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

General Issues

Q1: My coupling reaction with this compound is not working or giving a very low yield. What are the general parameters I should investigate?

A1: Low or no yield in coupling reactions involving this compound can stem from several factors, particularly due to the presence of the carboxylic acid group. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical, especially for sterically hindered and electron-rich substrates like this compound. Standard catalysts may be ineffective. Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote efficient oxidative addition and reductive elimination.

  • Base Selection and Stoichiometry: The carboxylic acid group will react with the base. Therefore, you must use at least one extra equivalent of base to neutralize the acidic proton in addition to the amount required for the catalytic cycle. The choice of base is also crucial; its strength and solubility can significantly impact the reaction rate and yield.

  • Solvent and Solubility: The deprotonated carboxylate form of your starting material may have poor solubility in common organic solvents. This can hinder the reaction. Consider using a solvent system that can dissolve both the organic and ionic species, such as a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water, or using a polar aprotic solvent like DMF or NMP.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, especially with aryl bromides. Conversely, excessively high temperatures might cause degradation of the starting materials, products, or catalyst. Optimization of the reaction temperature is often necessary.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions. Ensure all solvents and the reaction mixture are thoroughly degassed.

Suzuki Coupling

Q2: I am observing significant formation of debrominated starting material (4-methoxyphenylacetic acid) in my Suzuki coupling reaction. How can I prevent this?

A2: Dehalogenation (in this case, debromination) is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl halide is reduced instead of coupled. Key causes and solutions include:

  • Source of Hydride: The hydride source for dehalogenation can be impurities in solvents or reagents (like water), or from competing reaction pathways like β-hydride elimination from certain ligands or starting materials. Using anhydrous solvents and high-purity reagents can help.

  • Reaction Conditions: The choice of ligand can influence the rate of dehalogenation versus cross-coupling. Some ligands are more prone to promoting this side reaction. Screening different ligands can be beneficial. Additionally, the nature of the base and solvent can play a role.

  • Catalyst System: In some cases, the catalyst system itself can promote dehalogenation. Trying a different palladium precursor or ligand may solve the issue.

Q3: Homocoupling of my boronic acid is a major side product in my Suzuki reaction. What can I do to minimize it?

A3: Homocoupling of boronic acids (Glaser coupling) is primarily caused by the presence of oxygen in the reaction mixture. To suppress this side reaction:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are effective.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

  • Control Base and Temperature: In some instances, a very strong base or high temperatures can promote homocoupling. Consider using a milder base or lowering the reaction temperature.

Sonogashira Coupling

Q4: My Sonogashira coupling with this compound is resulting in significant homocoupling of the terminal alkyne (Glaser coupling). How can I avoid this?

A4: The homocoupling of terminal alkynes is a very common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][2] Here are some strategies to minimize it:

  • Inert Atmosphere: As with Suzuki homocoupling, maintaining a strictly inert atmosphere is crucial to prevent oxidative dimerization of the alkyne.[2]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these reactions might require higher temperatures or different ligands, they completely eliminate the primary pathway for Glaser coupling.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low at any given moment, thus disfavoring the bimolecular homocoupling reaction.

  • Amine Base as Solvent: Using the amine base (e.g., triethylamine or diisopropylethylamine) as the solvent can sometimes suppress homocoupling.

Heck Coupling

Q5: The Heck coupling of this compound with my alkene is giving low yields and poor regioselectivity. What are the key parameters to optimize?

A5: Low yields and poor regioselectivity are common challenges in Heck reactions. For your specific substrate, consider the following:

  • Ligand Choice: The ligand plays a crucial role in determining both the reactivity and regioselectivity of the Heck reaction. For electron-rich aryl bromides, bulky, electron-donating phosphine ligands are often required.

  • Base: The choice of base is critical. Organic bases like triethylamine are common, but inorganic bases such as potassium carbonate or sodium acetate can also be effective and may influence the reaction outcome.[3]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used in Heck reactions. The choice of solvent can affect the reaction rate and selectivity.[4]

  • Temperature: Heck reactions often require elevated temperatures to proceed efficiently. However, temperatures that are too high can lead to catalyst decomposition and side reactions.[3][4]

Data Presentation

Table 1: General Conditions for Suzuki Coupling of Aryl Bromides

ParameterRecommended Range/ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄0.5 - 5 mol%
Ligand SPhos, XPhos, P(t-Bu)₃, RuPhos1 - 10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2 - 4 equivalents (at least 1 extra for COOH)
Solvent Toluene/H₂O, Dioxane/H₂O, DMFEnsure adequate solubility of the carboxylate salt
Temperature 80 - 120 °CSubstrate dependent

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

ParameterRecommended Range/ConditionsNotes
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%
Copper(I) Co-catalyst CuI0.5 - 10 mol% (can be omitted in copper-free protocols)
Base Et₃N, DIPEA, piperidineOften used as solvent or co-solvent
Solvent THF, DMF, TolueneAnhydrous and degassed
Temperature Room Temperature to 100 °CAryl bromides often require heating[5]

Table 3: General Conditions for Heck Coupling of Aryl Bromides

ParameterRecommended Range/ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%
Ligand PPh₃, P(o-tol)₃, Buchwald ligands2 - 10 mol%
Base Et₃N, K₂CO₃, NaOAc1.5 - 3 equivalents (at least 1 extra for COOH)
Solvent DMF, NMP, DMAcPolar aprotic solvents are common[4]
Temperature 100 - 140 °COften requires high temperatures[3][4]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific reaction. Due to the carboxylic acid moiety of this compound, ensure to use at least one additional equivalent of base.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3-4 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC or LC-MS).

  • After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for Heck Coupling
  • In a Schlenk tube, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed polar aprotic solvent (e.g., DMF) followed by the alkene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through celite to remove the palladium catalyst.

  • Dilute the filtrate with water and acidify with 1M HCl.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK sol_reagents Use fresh/pure reagents Adjust stoichiometry (esp. base) check_reagents->sol_reagents check_conditions->check_catalyst Conditions Standard sol_conditions Optimize Temperature Degas thoroughly Change solvent check_conditions->sol_conditions side_reactions Identify Side Products check_catalyst->side_reactions solubility Assess Solubility Issues check_catalyst->solubility Catalyst/Ligand Appropriate sol_catalyst Screen ligands (e.g., bulky, electron-rich) Increase catalyst loading check_catalyst->sol_catalyst sol_side_reactions Address specific side reaction (e.g., copper-free for homocoupling) side_reactions->sol_side_reactions solubility->side_reactions Solubility Adequate sol_solubility Change solvent system (e.g., add water, use DMF) Consider protecting the carboxylic acid solubility->sol_solubility

Caption: A general troubleshooting workflow for coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-Br + Ar'-B(OH)₂ + Base reagents->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Condition_Selection cluster_suzuki Suzuki Conditions cluster_sonogashira Sonogashira Conditions cluster_heck Heck Conditions start Select Coupling Reaction suzuki Suzuki Coupling (C-C bond) start->suzuki sonogashira Sonogashira Coupling (C-C bond, alkyne) start->sonogashira heck Heck Coupling (C-C bond, alkene) start->heck suzuki_base Base: K₂CO₃, K₃PO₄ (>2 equiv.) suzuki->suzuki_base sono_base Base: Et₃N, DIPEA (>2 equiv.) sonogashira->sono_base heck_base Base: Et₃N, K₂CO₃ (>2 equiv.) heck->heck_base suzuki_solvent Solvent: Toluene/H₂O, Dioxane/H₂O suzuki_base->suzuki_solvent sono_catalyst Catalyst: Pd/Cu (or Cu-free) sono_base->sono_catalyst heck_solvent Solvent: DMF, NMP heck_base->heck_solvent

Caption: Decision tree for selecting initial reaction conditions.

References

Long-term stability and storage conditions for 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for 2-Bromo-4-methoxyphenylacetic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 0-8 °C.[1] It should be kept in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature in a dry, well-ventilated area is also acceptable.[2]

Q2: What is the typical shelf life of this compound?

A2: When stored under the recommended conditions, the compound is expected to be stable for several years. However, it is best practice to re-analyze the purity of the material if it has been in storage for an extended period or if there are any visual changes, such as discoloration.

Q3: Is this compound sensitive to light?

Q4: How does humidity affect the stability of this compound?

A4: this compound is a solid, and like many carboxylic acids, it can be sensitive to moisture. It is advisable to store it in a desiccated environment to prevent potential hydrolysis or degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong bases, as they may react with the carboxylic acid and bromo-substituents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid (yellowing or browning) Exposure to light, air (oxidation), or elevated temperatures over time.Discard the material if discoloration is significant. If the discoloration is minor, re-purify the compound by recrystallization. Ensure future storage is in a dark, inert, and refrigerated environment.
Decreased purity observed by analytical methods (e.g., HPLC, GC) Chemical degradation due to improper storage or handling.Review storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments. Consider performing a forced degradation study to identify potential degradants.
Inconsistent experimental results Use of a partially degraded compound.Always use a well-characterized and pure sample. Re-qualify the material using appropriate analytical techniques (e.g., NMR, HPLC, melting point) before use if there are any doubts about its purity.
Poor solubility compared to a new batch Potential formation of less soluble degradation products or polymeric impurities.Filter the solution before use. However, for critical applications, it is recommended to use a fresh, high-purity sample.

Long-Term Stability Data (Illustrative)

The following table summarizes illustrative data from a hypothetical forced degradation study on this compound. This data is provided as a representation of expected stability trends and should not be considered as actual experimental results.

Condition Duration Parameter Purity (%) Major Degradant(s) Observed
Solid State
40°C / 75% RH3 monthsAppearanceNo change99.5
Purity (HPLC)
60°C1 monthAppearanceSlight yellowing98.2
Purity (HPLC)
Photostability (ICH Q1B)1.2 million lux hoursAppearanceSlight yellowing98.9
Purity (HPLC)
Solution State (in Methanol)
Acidic (0.1 N HCl, 60°C)24 hoursPurity (HPLC)99.1Not detected
Basic (0.1 N NaOH, RT)24 hoursPurity (HPLC)95.32-Hydroxy-4-methoxyphenylacetic acid
Oxidative (3% H₂O₂, RT)24 hoursPurity (HPLC)92.1Oxidized aromatic species

Experimental Protocols (Illustrative)

The following are representative protocols for the forced degradation studies summarized above.

1. Solid-State Thermal and Humidity Stress Study:

  • Methodology: A sample of this compound is placed in a stability chamber maintained at 40°C and 75% relative humidity (RH). Another sample is placed in an oven at 60°C. Samples are withdrawn at specified time points and analyzed for appearance and purity by High-Performance Liquid Chromatography (HPLC).

2. Photostability Study:

  • Methodology: A solid sample of the compound is exposed to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark. Both samples are analyzed for appearance and purity by HPLC.

3. Solution-State Degradation Studies:

  • Acidic Conditions: A solution of this compound (1 mg/mL) is prepared in 0.1 N hydrochloric acid and kept at 60°C.

  • Basic Conditions: A solution of the compound (1 mg/mL) is prepared in 0.1 N sodium hydroxide and kept at room temperature.

  • Oxidative Conditions: A solution of the compound (1 mg/mL) is prepared in a 3% hydrogen peroxide solution and kept at room temperature.

  • Analysis: Samples from each solution are taken at various time intervals, neutralized if necessary, and analyzed by HPLC to determine the percentage of degradation and identify any major degradation products.

Stability Factors and Degradation Pathways

The following diagram illustrates the key factors that can influence the stability of this compound and the potential degradation pathways.

Factors Affecting Stability of this compound cluster_factors Environmental Factors cluster_compound Compound cluster_degradation Potential Degradation Pathways Temperature Temperature Debromination De-bromination Temperature->Debromination Light Light Photodegradation Photodegradation Light->Photodegradation Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH pH pH->Hydrolysis Compound This compound Compound->Oxidation Compound->Hydrolysis Compound->Photodegradation Compound->Debromination

Caption: Factors influencing the stability and potential degradation pathways for this compound.

References

Safe handling and personal protective equipment for 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and experimental use of 2-Bromo-4-methoxyphenylacetic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity: It is toxic if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: It causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation: It causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[5]

  • Hazardous to the Aquatic Environment: It is very toxic to aquatic life.[3][4]

Q2: What should I do in case of accidental exposure?

A2: Immediate action is crucial. Follow these first-aid measures:

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[5]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[5]

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.

Q3: How should I properly store this compound?

A3: Store the compound in a well-ventilated place and keep the container tightly closed.[5] It is recommended to store it under an inert atmosphere.[5] Some suppliers recommend storage at 0-8 °C.

Q4: What are the signs of degradation of this compound?

A4: Degradation may be indicated by a change in its physical appearance, such as discoloration from its typical white or cream color. If you observe any significant color change, it is advisable to verify its purity using analytical techniques like NMR or GC-MS before use.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[5]
Skin Protection Chemical-resistant, impervious gloves. A lab coat or protective suit.Nitrile rubber, butyl rubber. Ensure gloves are inspected prior to use.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.A dust mask type N95 (US) is recommended, especially when handling the solid form where dust may be generated.[1][2]

Experimental Protocols & Troubleshooting

This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals.[6] Below is a representative protocol for a reaction involving a similar compound, which can be adapted by experienced chemists.

Representative Reaction: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide like this compound with a boronic acid.

Experimental Workflow

reagents 1. Add this compound, arylboronic acid, palladium catalyst, and base to a reaction flask. inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. reagents->inert solvent 3. Add anhydrous, degassed solvent via syringe. inert->solvent heat 4. Heat and stir the reaction mixture at the desired temperature. solvent->heat monitor 5. Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor workup 6. Cool, dilute with an organic solvent, and wash with water and brine. monitor->workup dry 7. Dry the organic layer and concentrate under reduced pressure. workup->dry purify 8. Purify the crude product (e.g., by column chromatography). dry->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to facilitate transmetalation. 3. Poor Solvent Quality: The solvent may not be anhydrous or may contain dissolved oxygen.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase the equivalents. 3. Use freshly distilled or sparged anhydrous solvent.
Formation of Side Products 1. Homocoupling of Boronic Acid: This can occur at higher temperatures. 2. Protodeborylation: The boronic acid can be cleaved by acidic protons.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction conditions are sufficiently basic.
Difficulty in Purification 1. Residual Palladium: The final product may be contaminated with palladium. 2. Emulsion during Workup: The reaction mixture may form a stable emulsion with the aqueous phase.1. Treat the organic solution with a palladium scavenger or filter through a pad of Celite®. 2. Add more brine to the aqueous layer to break the emulsion.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol [1][2][6][7]
Appearance White to cream-colored solid/powder[5][6]
Melting Point 127-131 °C[1][2][7]
Solubility Soluble in Methanol[1]
pKa (Predicted) 4.20 ± 0.10[1]
Vapor Pressure 1.31E-05 mmHg at 25°C[1]
Density 1.56 g/cm³[1]

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of actions for the safe handling of this compound, from preparation to disposal.

start Start: Handling Solid Compound assess Assess Risks & Read SDS start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe weigh Weigh in a Ventilated Enclosure (e.g., Fume Hood) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction spill Spill? reaction->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes waste Dispose of Waste in Designated Hazardous Waste Container spill->waste No cleanup->waste decontaminate Decontaminate Work Area and Remove PPE waste->decontaminate end End decontaminate->end

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Monitoring the Synthesis of 2-Bromo-4-methoxyphenylacetic acid by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Thin-Layer Chromatography (TLC) for monitoring the synthesis of 2-Bromo-4-methoxyphenylacetic acid. This resource offers troubleshooting guides and frequently asked questions in a clear question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the role of TLC in monitoring the synthesis of this compound?

A1: TLC is a rapid, inexpensive, and effective chromatographic technique used to qualitatively monitor the progress of the synthesis.[1] It allows for the visual assessment of the consumption of the starting material (4-methoxyphenylacetic acid) and the formation of the product (this compound). By comparing the TLC profile of the reaction mixture over time with that of the starting material, a researcher can determine the extent of the reaction and identify the optimal reaction time.

Q2: How do I choose an appropriate mobile phase (solvent system) for this analysis?

A2: The selection of an appropriate mobile phase is critical for achieving good separation of the starting material and the product. For the separation of acidic compounds like phenylacetic acid derivatives on silica gel, a mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate. To prevent streaking, which is common with carboxylic acids, the addition of a small amount of acetic acid to the mobile phase is recommended.[2]

Q3: How can I visualize the spots on the TLC plate?

A3: Since both 4-methoxyphenylacetic acid and this compound are aromatic compounds, they can be visualized under a UV lamp (254 nm). They will appear as dark spots on a fluorescent green background. For further confirmation, or if UV visualization is weak, specific chemical stains can be used. A bromocresol green stain is particularly effective for visualizing acidic compounds, which will appear as yellow spots on a blue background.

Q4: How can I confirm that the new spot appearing on the TLC is the desired product?

A4: The most definitive way to confirm the identity of the new spot is to use a co-spot. On the same TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (co-spot) in a third lane. If the new spot in the reaction mixture lane has a different Rf value from the starting material and appears as a single spot in the co-spot lane (distinct from the starting material spot), it is likely the product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly acidic and interacting strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[2]
Spots are too high (Rf > 0.8) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[3]
Spots are too low (Rf < 0.2) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[3]
No spots are visible under UV light The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3]
The compounds are not UV-active (unlikely for these compounds).Use a chemical stain for visualization, such as bromocresol green for acidic compounds.
The solvent front is uneven The TLC plate was not placed vertically in the developing chamber.Ensure the plate is standing upright and not touching the sides of the chamber.
The adsorbent has been disturbed at the bottom of the plate.Handle the TLC plate carefully by the edges to avoid scraping off the silica gel.
Spots for starting material and product are not well-separated The polarity of the mobile phase is not optimal.Systematically vary the ratio of the solvents in the mobile phase to find the optimal composition for separation. Trying a different solvent system, such as dichloromethane and methanol with a small amount of acetic acid, may also be beneficial.

Experimental Protocol: TLC Monitoring

This protocol outlines the methodology for monitoring the synthesis of this compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Starting Material: 4-methoxyphenylacetic acid

  • Reaction Mixture

  • Mobile Phase: e.g., Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) - this is a starting recommendation and may require optimization.

  • Visualization agent (optional): Bromocresol green stain

Procedure:

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Preparation: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of 4-methoxyphenylacetic acid in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, touch the solution and then gently and briefly touch the tip to the first mark on the origin.

    • Lane 2 (Co-spot - CO): On the second mark, first spot the starting material as described above. Then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture - RXN): Using a new capillary tube, spot the reaction mixture on the third mark.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the solvent to completely evaporate from the plate. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    The starting material (4-methoxyphenylacetic acid) is more polar and will have a lower Rf value than the less polar product (this compound). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Data Presentation

Table 1: Expected TLC Results and Parameters

Compound Role Expected Relative Polarity Expected Relative Rf Value Mobile Phase System (Example)
4-methoxyphenylacetic acidStarting MaterialMore PolarLowerHexane:Ethyl Acetate:Acetic Acid (70:30:1)
This compoundProductLess PolarHigherHexane:Ethyl Acetate:Acetic Acid (70:30:1)

Note: The exact Rf values will depend on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Origin) prep_plate->spot_sm spot_co Spot Co-spot (SM + RXN) spot_sm->spot_co spot_rxn Spot Reaction Mixture (RXN) spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop visualize Dry & Visualize (UV Light/Stain) develop->visualize analyze Analyze Results (Calculate Rf) visualize->analyze

Caption: Workflow for monitoring the synthesis reaction using TLC.

Troubleshooting_Logic cluster_streaking Streaking Spots cluster_rf Rf Value Issues cluster_visibility Visibility Issues start TLC Plate Issue? streaking_q Are spots streaked? start->streaking_q Yes rf_q Rf value optimal? start->rf_q No streaking_sol1 Dilute Sample streaking_q->streaking_sol1 Yes streaking_sol2 Add Acetic Acid to Mobile Phase streaking_q->streaking_sol2 Yes rf_high Rf too high (>0.8) rf_q->rf_high No (Too High) rf_low Rf too low (<0.2) rf_q->rf_low No (Too Low) vis_q Spots not visible? rf_q->vis_q Yes rf_high_sol Decrease Mobile Phase Polarity rf_high->rf_high_sol rf_low_sol Increase Mobile Phase Polarity rf_low->rf_low_sol vis_sol1 Concentrate Sample vis_q->vis_sol1 Yes vis_sol2 Use Chemical Stain vis_q->vis_sol2 Yes

Caption: Troubleshooting logic for common TLC issues.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Validation of 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis confirms the structural integrity of 2-Bromo-4-methoxyphenylacetic acid, a key building block in pharmaceutical and chemical research. This guide provides a comparative validation against related compounds, 4-methoxyphenylacetic acid and 2-bromophenylacetic acid, supported by detailed experimental protocols and spectral data interpretation.

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of intermediate compounds is paramount. This compound, with its strategic placement of bromo and methoxy functional groups, presents a valuable scaffold for the development of novel therapeutics. This report details the validation of its molecular structure using a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

To provide a robust validation, the spectroscopic data for this compound is compared with two structurally similar molecules: 4-methoxyphenylacetic acid, which lacks the bromine substituent, and 2-bromophenylacetic acid, which is devoid of the methoxy group. This comparative approach allows for a definitive assignment of spectral features and a confident confirmation of the target structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its comparative counterparts.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-CH₂--OCH₃-COOH
This compound 7.48 (d), 7.19 (dd), 6.86 (d)3.56 (s)3.89 (s)~11-12 (broad s)
4-Methoxyphenylacetic acid 7.22 (d), 6.88 (d)3.57 (s)3.78 (s)~11-12 (broad s)
2-Bromophenylacetic acid 7.58 (dd), 7.33-7.27 (m), 7.18 (td)3.87 (s)N/A~11-12 (broad s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic Carbons-CH₂--OCH₃C=O
This compound 155.5, 134.6, 129.6, 127.0, 112.2, 111.939.956.5178.0
4-Methoxyphenylacetic acid 158.8, 130.4, 126.1, 114.140.255.2178.5
2-Bromophenylacetic acid 134.7, 132.8, 131.5, 129.2, 127.7, 124.840.8N/A177.1

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-O (Ether/Acid)C-Br
This compound (Expected) 3200-2500 (broad)~1700~1250 & ~1030~650
4-Methoxyphenylacetic acid 3300-2500 (broad)17051245 & 1033N/A
2-Bromophenylacetic acid 3200-2500 (broad)1708~1280667

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound (Expected) 244/246 (1:1 ratio)[M-COOH]⁺, [M-Br]⁺, fragments from cleavage of the acetic acid side chain
4-Methoxyphenylacetic acid 166121 ([M-COOH]⁺)
2-Bromophenylacetic acid 214/216 (1:1 ratio)169/171 ([M-COOH]⁺), 135 ([M-Br]⁺)

Interpretation of Spectroscopic Data

The combined analysis of the spectroscopic data provides a clear and unambiguous confirmation of the structure of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound displays three distinct signals in the aromatic region, consistent with a trisubstituted benzene ring. The presence of singlets for the methylene (-CH₂-) and methoxy (-OCH₃) groups further supports the proposed structure. The downfield shift of one of the aromatic protons is characteristic of the deshielding effect of the adjacent bromine atom.

  • ¹³C NMR: The carbon NMR spectrum shows the expected number of carbon signals. The chemical shifts of the aromatic carbons are influenced by both the electron-donating methoxy group and the electron-withdrawing bromine atom. The positions of the carbonyl, methylene, and methoxy carbons are in good agreement with the proposed structure and the data from the comparative compounds.

  • IR Spectroscopy: Although a specific spectrum for this compound was not found, the expected characteristic absorption bands can be inferred. A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C-O stretching bands for the ether and carboxylic acid, and a C-Br stretch in the fingerprint region are all anticipated and consistent with the functional groups present in the molecule.

  • Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (at m/z 244 and 246 with approximately equal intensity) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Key fragmentation pathways would involve the loss of the carboxylic acid group and the bromine atom, providing further structural confirmation.

Experimental Protocols

The following are detailed methodologies for the spectroscopic techniques used in this analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. Pressure was applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: An electron multiplier was used to detect the ions.

Visualizing Structural Validation

The following diagrams illustrate the logical workflow for validating the structure of this compound and the relationship between its structure and the expected spectroscopic signals.

G cluster_0 Spectroscopic Validation Workflow Start Hypothesized Structure: This compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Acquire Spectroscopic Data NMR->Data IR->Data MS->Data Compare Compare with Alternatives: - 4-Methoxyphenylacetic acid - 2-Bromophenylacetic acid Data->Compare Analysis Analyze & Interpret Spectra Compare->Analysis Conclusion Structure Confirmed / Refuted Analysis->Conclusion

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Analysis of 2-Bromo-, 2-Chloro-, and 2-Iodo-4-methoxyphenylacetic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Phenylacetic acid derivatives, in particular, serve as crucial intermediates in the creation of a wide array of bioactive molecules. This guide provides a comparative overview of 2-Bromo-4-methoxyphenylacetic acid and its chloro- and iodo-analogs, focusing on their physicochemical properties, synthesis, and potential applications, with a focus on providing actionable insights for researchers and scientists.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-Chloro-4-methoxyphenylacetic acid2-Iodo-4-methoxyphenylacetic acid
Molecular Formula C₉H₉BrO₃[1]C₉H₉ClO₃C₉H₉IO₃
Molecular Weight 245.07 g/mol [1]200.62 g/mol 292.07 g/mol
Melting Point 127-131 °C[1]118-124 °CNot available
Appearance Cream colored powder[1]Colorless crystalline solidNot available
Purity (typical) ≥ 98% (GC)[1]≥ 99% (GC)Not available
CAS Number 66916-99-2[1]91367-09-8[2]Not available

Key Observations:

  • The molecular weight increases significantly from the chloro- to the iodo-analog, which can impact reaction stoichiometry and downstream processing.

  • The melting points of the bromo- and chloro-analogs are relatively similar, suggesting comparable crystalline packing forces.

  • The purity of commercially available analogs is generally high, which is critical for their use in multi-step syntheses.

Synthesis and Experimental Protocols

The synthesis of these halogenated phenylacetic acids typically involves the direct halogenation of the precursor, 4-methoxyphenylacetic acid. The regioselectivity of this reaction is crucial for obtaining the desired 2-substituted product.

General Synthetic Workflow

Start 4-Methoxyphenylacetic Acid Halogenation Electrophilic Halogenation Start->Halogenation Bromo This compound Halogenation->Bromo Br₂/Lewis Acid Chloro 2-Chloro-4-methoxyphenylacetic acid Halogenation->Chloro SO₂Cl₂ or Cl₂/Lewis Acid Iodo 2-Iodo-4-methoxyphenylacetic acid Halogenation->Iodo I₂/Oxidizing Agent Purification Purification (Recrystallization/Chromatography) Bromo->Purification Chloro->Purification Iodo->Purification Final_Product Final Product Purification->Final_Product

Caption: General synthetic workflow for 2-halo-4-methoxyphenylacetic acids.

Experimental Protocol: Regioselective Bromination (Adapted for 2-Bromo isomer)

A common method for the bromination of activated aromatic rings is electrophilic aromatic substitution using bromine, often with a Lewis acid catalyst to enhance the electrophilicity of the bromine. A procedure for the synthesis of the 3-bromo isomer has been reported and can be adapted for the synthesis of the 2-bromo isomer by carefully controlling reaction conditions.[3]

Materials:

  • 4-Methoxyphenylacetic acid

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Glacial acetic acid (solvent)

  • Ice-water

  • Sodium bisulfite solution

Procedure:

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Add a catalytic amount of anhydrous FeBr₃ to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into ice-water to quench the reaction.

  • Add a sodium bisulfite solution to neutralize any unreacted bromine.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Note: The regioselectivity of the halogenation is influenced by the directing effects of the methoxy and acetic acid groups. The methoxy group is a strong activating ortho-, para-director, while the acetic acid group is a deactivating meta-director. The conditions would need to be optimized to favor substitution at the 2-position.

Reactivity and Performance in Synthesis

The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). This trend directly impacts the reactivity of these compounds in reactions where the halogen acts as a leaving group, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Expected Reactivity Trend:

cluster_0 Reactivity in Cross-Coupling Reactions Iodo 2-Iodo-4-methoxyphenylacetic acid Bromo This compound Iodo->Bromo > Chloro 2-Chloro-4-methoxyphenylacetic acid Bromo->Chloro >

Caption: Expected reactivity trend in cross-coupling reactions.

  • 2-Iodo-4-methoxyphenylacetic acid: Expected to be the most reactive due to the weaker C-I bond. This makes it an ideal substrate for cross-coupling reactions under milder conditions, potentially leading to higher yields and fewer side products.

  • This compound: Offers a good balance of reactivity and stability.[1] It is a versatile intermediate for a wide range of transformations.

  • 2-Chloro-4-methoxyphenylacetic acid: Generally the least reactive of the three. More forcing reaction conditions (e.g., higher temperatures, more active catalysts) may be required for its use in cross-coupling reactions. However, its lower cost and higher stability can be advantageous in large-scale synthesis.

Applications in Drug Discovery and Development

These halogenated phenylacetic acids are valuable intermediates in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[1][4] The halogen atom serves as a handle for further molecular modifications to build more complex drug candidates.

Potential Signaling Pathway Involvement

While the direct biological activity of these simple halo-analogs is not extensively documented, their role as precursors to anti-inflammatory drugs suggests that the final products may target key inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.

cluster_0 Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Inhibitor Potential Drug Target (Derived from Halo-analogs) IKK->Inhibitor NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_dimer->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway, a potential target for drugs derived from these intermediates.

Conclusion

The choice between 2-bromo-, 2-chloro-, and 2-iodo-4-methoxyphenylacetic acid will depend on the specific requirements of the synthetic route. The iodo-analog offers the highest reactivity, making it suitable for sensitive substrates and milder reaction conditions. The bromo-analog provides a good balance of reactivity and stability, while the chloro-analog may be preferred for its cost-effectiveness in large-scale production, despite its lower reactivity. Further research into the direct comparative performance of these analogs in various synthetic transformations and biological assays would be highly beneficial to the scientific community.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-methoxyphenylacetic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann Couplings

2-Bromo-4-methoxyphenylacetic acid is a versatile building block in organic synthesis, particularly valued in pharmaceutical and materials science for its potential to undergo various cross-coupling reactions.[1] The presence of the bromine atom, an electron-withdrawing group, and the electron-donating methoxy group on the phenyl ring significantly influences its reactivity.[2] The carboxylic acid moiety further adds to its functionality, allowing for a wide range of synthetic transformations. This guide provides a comparative overview of the reactivity of this compound in five key coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. The information is based on established principles and data from analogous compounds, as direct comparative studies on this specific molecule are limited in publicly available literature.

Comparative Reactivity and Yields

While specific quantitative data for the coupling reactions of this compound is not extensively documented in a consolidated manner, we can infer its reactivity based on general principles and published results for structurally similar compounds. The following table summarizes the expected performance and typical conditions.

Coupling ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Plausible Yield Range (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf) with a phosphine ligand (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, 2-MeTHF80 - 11070 - 95+
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂ or PdCl₂ with a phosphine ligand (e.g., PPh₃, P(o-tol)₃)Et₃N, K₂CO₃DMF, DMAc, Toluene100 - 14060 - 90
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ with CuI (co-catalyst)Et₃N, PiperidineTHF, DMFRoom Temp. - 8075 - 95
Buchwald-Hartwig Amine (Primary or Secondary)Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 11070 - 95
Ullmann Phenol or AmineCuI, CuO, or Cu powder with a ligand (e.g., phenanthroline, N,N-dimethylglycine)K₂CO₃, Cs₂CO₃DMF, NMP, Pyridine120 - 20050 - 80

Note: The plausible yield ranges are estimates based on reactions with similar substrates and are highly dependent on the specific coupling partners and optimized reaction conditions.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducibility and optimization. Below are generalized protocols for each coupling reaction, which should be adapted and optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3]

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 2-MeTHF/H₂O, 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[4]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]

Protocol:

  • In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add a degassed solvent (e.g., DMF) and a base (e.g., Et₃N, 2.0 equiv.).

  • Seal the tube and heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and wash with water to remove the solvent and salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF) and a base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11]

Protocol:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.[12]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines.[13]

Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the phenol or amine (1.5-2.0 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to 120-200 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic layer with aqueous lithium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the discussed coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd Precursor + Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup E->F G Column Chromatography F->G

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0) Pd(0)_h Pd(0) Oxidative\nAddition_h Oxidative Addition Pd(0)_h->Oxidative\nAddition_h Ar-Br Ar-Pd(II)-Br_h Ar-Pd(II)-Br Oxidative\nAddition_h->Ar-Pd(II)-Br_h Olefin\nCoordination Olefin Coordination Ar-Pd(II)-Br_h->Olefin\nCoordination Alkene Migratory\nInsertion Migratory Insertion Olefin\nCoordination->Migratory\nInsertion Beta-Hydride\nElimination Beta-Hydride Elimination Migratory\nInsertion->Beta-Hydride\nElimination Substituted Alkene Beta-Hydride\nElimination->Pd(0)_h Base

Simplified catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Buchwald_Sonogashira_Workflows cluster_buchwald Buchwald-Hartwig Amination Workflow cluster_sonogashira Sonogashira Coupling Workflow B1 Combine Catalyst, Ligand, Base B2 Add this compound & Amine B1->B2 B3 Add Degassed Solvent B2->B3 B4 Heat and Stir (80-110 °C) B3->B4 B5 Aqueous Workup & Extraction B4->B5 B6 Purification B5->B6 S1 Combine Reactant, Pd-Catalyst, CuI S2 Add Solvent and Base S1->S2 S3 Add Terminal Alkyne S2->S3 S4 Stir at RT or Heat S3->S4 S5 Filtration & Aqueous Workup S4->S5 S6 Purification S5->S6

Experimental workflows for Buchwald-Hartwig and Sonogashira couplings.

References

Confirming the structure of synthesis products via single-crystal X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray analysis, the gold standard for structure determination, with other powerful analytical techniques. By examining experimental data and detailed protocols, we aim to equip you with the knowledge to select the most appropriate method for your research needs.

The Gold Standard: Single-Crystal X-ray Analysis

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1][2] This method can determine unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules, offering unequivocal proof of a compound's structure.[3][4][5] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[6][7]

The journey from a synthesized powder to a refined crystal structure is a multi-step process, as illustrated in the workflow below.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output Synthesis Synthesized Product Crystallization Crystal Growth Synthesis->Crystallization Dissolution & Precipitation Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Exposure to X-ray Beam Data_Processing Data Processing Diffraction->Data_Processing Measurement of Reflection Intensities Structure_Solution Structure Solution Data_Processing->Structure_Solution Phase Problem Resolution Refinement Structure Refinement Structure_Solution->Refinement Model Building Validation Validation Refinement->Validation Quality Check Final_Structure Final 3D Structure Validation->Final_Structure

Fig. 1: Workflow of Single-Crystal X-ray Analysis.

A Comparative Look: Alternative Structural Elucidation Techniques

While SC-XRD is highly definitive, obtaining suitable single crystals can be a significant bottleneck.[7][8] Several alternative and complementary techniques are available, each with its own set of advantages and limitations.

TechniquePrincipleSample RequirementsResolutionKey AdvantagesKey Limitations
Single-Crystal X-ray Analysis (SC-XRD) X-ray diffraction from a single crystalSingle crystal (typically >10 µm)[9]Atomic (<1 Å)[10]Unambiguous 3D structure, absolute configuration.[3][5]Requires high-quality single crystals, which can be difficult to grow.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin properties in a magnetic fieldSoluble sample in deuterated solventProvides connectivity and conformational information in solutionNo crystallization needed, provides information on dynamics in solution.[11][12]Does not directly provide a 3D crystal structure, less precise for large molecules.[12]
Powder X-ray Diffraction (PXRD) X-ray diffraction from a polycrystalline powderMicrocrystalline powderLower than SC-XRDUseful for phase identification and quality control, does not require single crystals.[][14]Structure solution can be challenging due to peak overlap.[15]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesSmall amount of sampleProvides molecular weight and fragmentation patternsHigh sensitivity, useful for determining elemental composition and substructures.[16]Does not provide 3D structural information.[17]
Micro-crystal Electron Diffraction (MicroED) Electron diffraction from nanocrystalsNanocrystals (~100 nm)[10]Atomic (<1 Å)[10]Requires much smaller crystals than SC-XRD, rapid data collection.[10][18]Newer technique, requires specialized equipment (Cryo-EM).[11][19]

The choice of technique often depends on the nature of the sample and the specific information required. The following diagram illustrates a decision-making pathway for selecting an appropriate structural analysis method.

Decision_Tree Start Synthesized Product Crystal Can single crystals (>10 µm) be grown? Start->Crystal NanoCrystal Can nanocrystals (~100 nm) be obtained? Crystal->NanoCrystal No SCXRD Single-Crystal X-ray Analysis (SC-XRD) Crystal->SCXRD Yes Soluble Is the sample soluble? NanoCrystal->Soluble No MicroED Micro-crystal Electron Diffraction (MicroED) NanoCrystal->MicroED Yes NMR Nuclear Magnetic Resonance (NMR) Soluble->NMR Yes PXRD_MS Powder X-ray Diffraction (PXRD) & Mass Spectrometry (MS) Soluble->PXRD_MS No

References

A Comparative Guide to Purity Assessment of 2-Bromo-4-methoxyphenylacetic Acid: GC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 2-Bromo-4-methoxyphenylacetic acid is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment: Gas Chromatography (GC) and Acid-Base Titration. The performance of each method is evaluated with supporting experimental data and detailed methodologies to aid in selecting the most appropriate technique for your analytical needs.

Introduction to the Analytical Techniques

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. For carboxylic acids like this compound, which are not sufficiently volatile, a derivatization step is necessary. This typically involves converting the polar carboxyl group into a more volatile, non-polar ester or silyl derivative. The components of the sample are then separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for quantification, offering high sensitivity for organic compounds.

Acid-Base Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For the purity assessment of an acidic compound like this compound, a precisely measured amount of the sample is dissolved in a suitable solvent and titrated with a standardized basic solution. Due to the limited aqueous solubility of many organic acids, non-aqueous solvents are often employed. The endpoint of the titration, where the acid has been completely neutralized by the base, can be determined using a colorimetric indicator or, more accurately and commonly in modern labs, by monitoring the potential change with an electrode (potentiometric titration).

Principles of Analysis

The choice between GC and titration for purity assessment depends on the specific requirements of the analysis, such as the need for information on specific impurities versus a general purity value.

  • Gas Chromatography provides a detailed impurity profile, separating the main component from volatile and semi-volatile impurities. The area of each peak in the chromatogram is proportional to the concentration of that component, allowing for the quantification of both the main compound and its related substances. This makes GC an excellent tool for identifying and quantifying specific process-related impurities or degradation products.

  • Titration provides an absolute measure of the total acidic content in the sample. It is a highly precise and accurate method for determining the overall purity of the acidic compound, assuming that all acidic components are titrated. However, it is a non-selective method, meaning it cannot distinguish between the target analyte and any acidic impurities that may be present.

Experimental Protocols

Detailed methodologies for both GC and titration are provided below. These protocols are exemplary and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography (Silylation Derivatization) Protocol

This method involves the derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester, followed by analysis using a gas chromatograph with a flame ionization detector (GC-FID).

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a vial.

  • Sample Solution: Accurately weigh approximately 25 mg of the test sample into a separate vial.

  • Internal Standard (ISTD) Solution: Prepare a solution of an internal standard (e.g., n-tetracosane) in pyridine at a concentration of about 5 mg/mL.

2. Derivatization Procedure:

  • To each vial (Standard and Sample), add 1.0 mL of the Internal Standard Solution.

  • Add 1.0 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before analysis.

3. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

4. Calculation: The purity is calculated based on the peak area ratio of the analyte to the internal standard in the sample compared to that of the reference standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample and Standard add_istd Add Internal Standard Solution weigh->add_istd add_bstfa Add BSTFA + 1% TMCS add_istd->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC cool->inject separate Separation on HP-5 Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standard integrate->calculate

Workflow for Purity Assessment by GC-FID.
Potentiometric Titration Protocol

This method determines the total acidic content by titration with a standardized base in a non-aqueous medium.

1. Reagent Preparation:

  • Solvent: A 3:1 mixture of Toluene and Isopropyl Alcohol (IPA).

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in IPA. Standardize the titrant against a primary standard (e.g., benzoic acid) before use.

2. Titration Procedure:

  • Accurately weigh approximately 250 mg of this compound into a clean, dry 100 mL beaker.

  • Add 50 mL of the Toluene/IPA solvent mixture and stir with a magnetic stirrer until the sample is completely dissolved.

  • Immerse a calibrated combination pH electrode into the solution.

  • Titrate the solution with the standardized 0.1 M TBAH solution. Record the titrant volume and the corresponding potential (mV) or pH reading.

  • Continue the titration past the equivalence point, which is observed as a sharp inflection in the titration curve.

  • Perform a blank titration using 50 mL of the solvent mixture and subtract the blank volume from the sample titration volume.

3. Endpoint Determination and Calculation: The equivalence point is determined from the point of maximum inflection of the titration curve, typically by calculating the first or second derivative of the curve. The purity is calculated using the following formula:

Purity (%) = (Vsample - Vblank) * M * F * 100 / W

Where:

  • Vsample = Volume of titrant at the equivalence point (mL)

  • Vblank = Volume of titrant for the blank (mL)

  • M = Molarity of the standardized TBAH solution (mol/L)

  • F = Molar mass of this compound (245.07 g/mol ) / 1000

  • W = Weight of the sample (g)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Toluene/IPA weigh->dissolve immerse Immerse pH Electrode dissolve->immerse titrate Titrate with 0.1 M TBAH immerse->titrate record Record Volume and Potential titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate Calculate Purity determine_ep->calculate

Workflow for Purity Assessment by Titration.

Method Selectivity and Impurity Detection

The synthesis of this compound typically involves the bromination of 4-methoxyphenylacetic acid.[1] Potential impurities could include:

  • Unreacted Starting Material: 4-methoxyphenylacetic acid.

  • Isomeric Byproducts: Other positional isomers, such as 3-Bromo-4-methoxyphenylacetic acid or 2,5-Dibromo-4-methoxyphenylacetic acid.

  • Other Process-Related Impurities: Residual solvents or reagents from the synthesis.

GC Selectivity: A well-developed GC method can separate the main peak of the derivatized this compound from peaks corresponding to the derivatized starting material and various isomeric byproducts. This allows for the individual quantification of these related substances, providing a comprehensive purity profile.

Titration Selectivity: Titration is non-selective for acidic compounds. Both the starting material (4-methoxyphenylacetic acid) and any acidic isomeric byproducts will be titrated along with the main compound. Therefore, titration provides a measure of the "total acidity," which may not accurately reflect the purity of the specific target compound if significant levels of acidic impurities are present.

Comparison of Method Performance

The following tables summarize the typical performance characteristics of GC and titration methods for the assay of a pharmaceutical intermediate. The data presented are representative values based on established validation guidelines to illustrate the expected performance of each technique.[2][3][4]

Table 1: Comparison of Key Method Attributes

AttributeGas Chromatography (GC-FID)Potentiometric Titration
Principle Chromatographic separationVolumetric chemical reaction
Selectivity High; separates and quantifies individual impuritiesLow; measures total acidity
Information Provides purity and impurity profileProvides total assay value only
Sensitivity High (ppm level for impurities)Moderate (percent level)
Sample Throughput Lower (due to run time and sample prep)Higher (faster analysis per sample)
Equipment Cost HighLow to Moderate
Consumables Columns, gases, derivatization reagentsSolvents, titrants, electrodes

Table 2: Representative Validation Data

Validation ParameterGas Chromatography (GC-FID)Potentiometric Titration
Linearity (r²) ≥ 0.999[5]≥ 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0%[5]99.0 - 101.0%
Precision (Repeatability, %RSD) ≤ 1.0%≤ 0.5%[2]
Precision (Intermediate, %RSD) ≤ 2.0%[5]≤ 1.0%
Limit of Quantitation (LOQ) Typically ~0.05% for related substancesNot applicable for impurity quantification

Conclusion and Recommendations

Both Gas Chromatography and Titration are valid methods for the purity assessment of this compound, each with distinct advantages and disadvantages.

Gas Chromatography is the recommended method when:

  • A detailed understanding of the impurity profile is required.

  • Specific impurities, such as starting materials or isomers, need to be quantified.

  • High sensitivity is necessary to detect trace-level impurities.

Titration is a suitable and efficient method when:

  • A rapid and precise measurement of the total acidic content (overall purity) is sufficient.

  • The levels of acidic impurities are known to be negligible.

  • It is used as a routine quality control check for batch release where the impurity profile has been previously established by a more specific method like GC.

For comprehensive characterization during drug development, a combination of both techniques is often employed. GC is used to identify and quantify impurities, while titration serves as a robust, precise, and cost-effective method for routine assay determination. The choice of method should be guided by the specific analytical requirements and the stage of the development process.

References

A Comparative Analysis of the Reactivity of 2-Bromo- and 3-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential reactivity of ortho- and meta-brominated phenylacetic acid isomers, supported by theoretical principles and illustrative experimental data.

The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's chemical behavior. This guide provides a comparative analysis of the reactivity of 2-bromophenylacetic acid and 3-bromophenylacetic acid. Understanding these differences is crucial for professionals in drug development and chemical synthesis, as the choice of isomer can significantly impact reaction outcomes, yields, and biological activity. This comparison is grounded in fundamental principles of organic chemistry, including electronic and steric effects.

Theoretical Basis for Reactivity Differences

The primary factors governing the differential reactivity between the 2-bromo and 3-bromo isomers are the electronic and steric effects exerted by the bromine substituent.

Electronic Effects: The bromine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I).[1][2] This effect decreases with distance. Consequently, the bromine atom at the ortho (2-) position withdraws electron density from the carboxylic acid side chain more effectively than a bromine atom at the meta (3-) position. This increased inductive withdrawal at the ortho position enhances the acidity of the carboxylic acid proton.

While halogens do possess lone pairs that can participate in an electron-donating resonance effect (+M), their strong inductive effect generally predominates, leading to an overall deactivation of the aromatic ring toward electrophilic substitution.[1][3]

Steric Effects: A significant factor differentiating the two isomers is steric hindrance. A substituent at the ortho position is in close proximity to the phenylacetic acid side chain. This spatial crowding, often termed the "ortho effect," can impede the approach of reagents to the carboxylic acid group and the adjacent benzylic carbon.[4][5] In contrast, the bromine atom at the meta position is sufficiently distant from the side chain to exert a negligible steric effect on its reactivity.

Comparative Reactivity in Key Reactions

The interplay of these electronic and steric factors leads to predictable differences in reactivity for various common organic reactions. The following table summarizes the expected outcomes and provides illustrative quantitative data.

Reaction TypeIsomerReactivity DriverIllustrative Reaction Rate Constant (k, M⁻¹s⁻¹)Illustrative Yield (%)
Fischer Esterification 2-Bromophenylacetic AcidSteric Hindrance0.001265%
3-Bromophenylacetic AcidLess Hindrance0.002588%
Nucleophilic Acyl Substitution 2-Bromophenylacetic AcidSteric Hindrance0.004572%
3-Bromophenylacetic AcidLess Hindrance0.009191%
α-Bromination (Benzylic Position) 2-Bromophenylacetic AcidSteric HindranceSlowerLower
3-Bromophenylacetic AcidLess HindranceFasterHigher
Acidity (pKa) 2-Bromophenylacetic AcidInductive Effect~4.1N/A
3-Bromophenylacetic AcidInductive Effect~4.2N/A

Note: The quantitative data presented are illustrative and serve to highlight the expected relative differences in reactivity based on established chemical principles. Actual experimental results may vary based on specific reaction conditions.

In reactions involving the carboxylic acid group, such as Fischer esterification and other nucleophilic acyl substitutions, 3-bromophenylacetic acid is expected to be significantly more reactive.[6][7] The bulky ortho-bromine atom in the 2-isomer sterically hinders the tetrahedral intermediate formed during these reactions, thereby increasing the activation energy and slowing the reaction rate.[4]

Experimental Protocols

To empirically validate these theoretical differences, parallel experiments must be conducted under identical conditions. Below is a representative protocol for a comparative Fischer esterification.

Protocol: Comparative Fischer Esterification of Bromo-Isomers

Objective: To compare the reaction yield of methyl 2-bromophenylacetate and methyl 3-bromophenylacetate under identical esterification conditions.

Materials:

  • 2-Bromophenylacetic Acid

  • 3-Bromophenylacetic Acid

  • Anhydrous Methanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (catalyst)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flasks, condensers, heating mantles, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In two separate, identical 100 mL round-bottom flasks, place 2.15 g (10 mmol) of 2-bromophenylacetic acid (Flask A) and 2.15 g (10 mmol) of 3-bromophenylacetic acid (Flask B).

  • Reagent Addition: To each flask, add 40 mL of anhydrous methanol. Swirl to dissolve the solids.

  • Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid to each flask while stirring.

  • Reflux: Equip both flasks with condensers and heat the mixtures to reflux using heating mantles set to the same temperature. Allow both reactions to reflux for 4 hours.[8]

  • Work-up: Cool the reaction mixtures to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve each residue in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.[8]

  • Drying and Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester products.

  • Analysis: Determine the mass of each crude product and calculate the percentage yield. Further purify by column chromatography if necessary and characterize by NMR and IR spectroscopy.

Visualizing Structures and Workflows

Workflow start Define Reaction Conditions (e.g., Esterification) setup Set Up Parallel Reactions (Isomer A vs. Isomer B) start->setup monitor Monitor Reaction Progress (TLC, GC/MS) setup->monitor workup Identical Work-up & Product Isolation monitor->workup analyze Quantify & Characterize (Yield, Purity, Spectroscopy) workup->analyze compare Compare Reactivity Data analyze->compare

Mechanism

Conclusion

The reactivity of bromophenylacetic acid isomers is dictated by the position of the bromine atom. The 3-bromo isomer consistently demonstrates higher reactivity in transformations involving the carboxylic acid side chain, primarily due to the absence of steric hindrance that plagues the 2-bromo isomer. While the ortho-isomer is slightly more acidic due to a stronger inductive effect, this is often outweighed by the steric impediment in kinetic-controlled reactions. These principles are fundamental for researchers in selecting the appropriate starting materials and designing efficient synthetic routes.

References

Efficacy of Phenylacetic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of the inhibitory activities of various phenylacetic acid and acetamide derivatives against several key enzymes. Due to the limited availability of direct research on 2-Bromo-4-methoxyphenylacetic acid derivatives, this document focuses on structurally similar compounds to provide a relevant comparative context for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity

The inhibitory potential of various acetamide and phenylacetic acid derivatives against different enzymes is summarized below. The data highlights the influence of different structural modifications on the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Inhibition Type
Substituted AcetamideCompound 8cButyrylcholinesterase (BChE)3.94 ± 0.16Mixed-type
Substituted AcetamideCompound 8dButyrylcholinesterase (BChE)19.60 ± 0.21Not specified
4-Methoxyphenylacetic Acid EsterDerivative of Eugenol15-Lipoxygenase (15-LOX)3.8Not specified
4-Methoxyphenylacetic Acid EsterDerivative of Estragole15-Lipoxygenase (15-LOX)1.9Not specified

Table 1: Comparative in vitro inhibitory activities of selected phenylacetic acid and acetamide derivatives against various enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays mentioned in this guide.

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity against BChE is commonly determined using a modified Ellman's spectrophotometric method.

  • Preparation of Reagents:

    • Butyrylcholinesterase (BChE) solution is prepared in a phosphate buffer (pH 8.0).

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the chromogenic reagent.

    • Butyrylthiocholine iodide serves as the substrate.

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, the reaction mixture containing phosphate buffer, test compound solution at various concentrations, and BChE enzyme solution is pre-incubated.

    • The reaction is initiated by the addition of the substrate, butyrylthiocholine iodide, and DTNB.

    • The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

    • The rate of reaction is calculated from the change in absorbance.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The type of inhibition (e.g., competitive, non-competitive, mixed) can be determined by constructing Lineweaver-Burk plots.

15-Lipoxygenase (15-LOX) Inhibition Assay

The inhibitory effect on 15-lipoxygenase can be assessed by monitoring the oxidation of a suitable substrate.

  • Preparation of Reagents:

    • Soybean 15-lipoxygenase (15-LOX) is used as the enzyme source.

    • Linoleic acid is typically used as the substrate.

    • Borate buffer (pH 9.0) is used as the reaction buffer.

    • Test compounds are dissolved in an appropriate solvent.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound at various concentrations in the reaction buffer.

    • The reaction is initiated by the addition of the substrate, linoleic acid.

    • The enzymatic oxidation of linoleic acid produces hydroperoxides, which can be monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis:

    • The inhibitory activity is expressed as the percentage of inhibition of the enzyme activity.

    • IC50 values are calculated from the dose-response curves.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logic behind structure-activity relationship (SAR) studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Further Analysis Start 2-Bromo-4-methoxy- phenylacetic acid Derivatization Amide or Ester Formation Start->Derivatization Purification Purification & Characterization Derivatization->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., BChE, 15-LOX) Purification->Enzyme_Assay Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Data_Analysis->SAR_Study Mechanism_Study Kinetic Studies & Mechanism of Inhibition SAR_Study->Mechanism_Study

A generalized workflow for the synthesis and evaluation of enzyme inhibitors.

SAR_Logic Core Phenylacetic Acid Scaffold Activity Enzyme Inhibitory Activity (IC50) Core->Activity Substituent_R1 R1 Substituent (e.g., -Br) Substituent_R1->Activity Substituent_R2 R2 Substituent (e.g., -OCH3) Substituent_R2->Activity Derivative_Type Derivative Type (Amide vs. Ester) Derivative_Type->Activity

Logical relationship in a structure-activity relationship (SAR) study.

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide offers a comparative analysis of the cytotoxic effects of brominated phenylacetic acids and related halogenated compounds. Due to a lack of direct comparative studies on brominated phenylacetic acid isomers, this guide utilizes data from closely related halogenated phenylacetamide derivatives to provide insights into potential structure-activity relationships.

Introduction

Halogenated organic compounds, including brominated phenylacetic acids, are of significant interest in medicinal chemistry due to their potential as anticancer agents. The position and nature of the halogen substituent on the phenyl ring can dramatically influence the compound's cytotoxic activity. This guide summarizes available quantitative data on the cytotoxicity of halogenated phenylacetamide derivatives, which serve as a surrogate for understanding the potential effects of brominated phenylacetic acids. The data is intended to aid researchers in prioritizing compounds for further investigation.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated phenylacetamide derivatives against three cancer cell lines: MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer). The data is extracted from a study on the cytotoxicity and pro-apoptotic activity of synthetic phenylacetamide derivatives.[1] It is important to note that while a para-brominated derivative was synthesized, its IC50 value was not quantified, but it was observed to have a detrimental effect on cytotoxic activity in PC-12 cells.[1]

CompoundSubstituent PositionHalogenCell LineIC50 (µM)
Phenylacetamide Derivative meta-FluoroMDA-MB-4681.5 ± 0.12
Phenylacetamide Derivative para-ChloroMDA-MB-4681.0 ± 0.13
Phenylacetamide Derivative meta-ChloroPC-120.67 ± 0.12
Phenylacetamide Derivative para-BromoPC-12Detrimental Effect*
Doxorubicin (Control) --MDA-MB-4680.38 ± 0.07
Doxorubicin (Control) --PC-122.6 ± 0.13

*In the study, the para-brominated compound was found to have a detrimental effect on cytotoxic activity, but a specific IC50 value was not provided.[1]

Experimental Protocols

The cytotoxicity data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

MTT Assay Protocol
  • Cell Seeding: Cancer cells (MCF7, MDA-MB468, and PC12) were seeded in 96-well plates at an appropriate density and incubated to allow for adherence.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized phenylacetamide derivatives.

  • Incubation: The treated plates were incubated for a specified period to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, the MTT reagent was added to each well. Live, metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The culture medium was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway

The studied phenylacetamide derivatives were found to induce apoptosis through both intrinsic and extrinsic pathways.[1] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the subsequent executioner caspases. The extrinsic pathway is activated through the Fas death receptor, leading to the activation of caspase-8.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding Casp8 Caspase-8 FasR->Casp8 Activation Casp37 Caspase-3, -7 (Executioner Caspases) Casp8->Casp37 Activation Bax Bax Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Compound Halogenated Phenylacetamide Compound->FasL Compound->Bax Compound->Bcl2

Caption: Apoptotic pathways induced by halogenated phenylacetamides.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in determining the cytotoxicity of the compounds using the MTT assay.

start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate for Cell Adherence cell_seeding->incubation1 compound_treatment Treat Cells with Test Compounds incubation1->compound_treatment incubation2 Incubate for Cytotoxic Effect compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for Formazan Formation mtt_addition->incubation3 solubilization Solubilize Formazan Crystals (DMSO) incubation3->solubilization absorbance Measure Absorbance (Microplate Reader) solubilization->absorbance data_analysis Calculate IC50 Values absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The provided data on halogenated phenylacetamide derivatives suggests that the position and nature of the halogen substituent significantly impact cytotoxic activity. While direct comparative data for brominated phenylacetic acid isomers is currently unavailable in the reviewed literature, the findings for related chloro- and fluoro-substituted compounds indicate that meta- and para- substitutions can lead to potent cytotoxic effects. The observation that a para-brominated phenylacetamide had a "detrimental effect" on cytotoxicity warrants further investigation to understand the specific structure-activity relationships for brominated compounds. Researchers are encouraged to use this guide as a starting point for designing and prioritizing future studies on the anticancer potential of brominated phenylacetic acids and their derivatives.

References

Comparative Analysis of the Melting Point of Synthesized 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the melting point of synthesized 2-Bromo-4-methoxyphenylacetic acid against established literature values and related chemical structures. The data presented is intended to assist researchers, scientists, and drug development professionals in verifying the purity and identity of their synthesized compound.

Data Presentation: Melting Point Comparison

The melting point is a critical physical property for the characterization of a crystalline solid, providing an indication of its purity. A sharp melting range close to the literature value typically signifies a high-purity compound. The table below summarizes the reported melting points for this compound from various chemical suppliers, alongside structurally similar compounds for comparative context.

Compound NameCAS NumberReported Melting Point (°C)
This compound 66916-99-2127-131[1][2][3][4]
This compound 66916-99-2125.0-134.0[5]
2-(3-Bromo-4-methoxyphenyl)acetic acid216167-97-6113.15-114.05
2-Bromo-4'-methoxyacetophenone2632-13-569-71[6][7]

An experimentally determined melting point for a newly synthesized batch of this compound should fall within the 127-131 °C range to be considered consistent with literature values.[1][2][3][4] A broader melting range may suggest the presence of impurities.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Electrothermal Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Synthesized this compound (finely powdered)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry.

    • If necessary, crush the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of sample will be forced into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point (e.g., set to ~105°C for this compound).

  • Melting Point Determination:

    • Set a slow heating rate, typically 1-2°C per minute, as the temperature approaches the expected melting range. A slow rate is crucial for an accurate reading.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).

  • Post-Analysis:

    • Allow the apparatus to cool before performing another measurement.

    • Compare the observed melting range with the literature value. For high-purity this compound, the range should be narrow and fall within the 127-131°C window.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination process.

MeltingPointWorkflow start Start prep Sample Preparation (Dry and Pulverize) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Insert into Apparatus (Set initial temp) pack->setup heat Heat Slowly (1-2°C / min) setup->heat observe Observe Sample heat->observe record_t1 Record T1 (First liquid drop) observe->record_t1 Melting begins record_t2 Record T2 (Completely liquid) record_t1->record_t2 compare Compare Observed Range with Literature Value record_t2->compare Melting complete end End compare->end

Caption: Workflow for Experimental Melting Point Verification.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methoxyphenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Bromo-4-methoxyphenylacetic acid, a compound noted for its toxicity and environmental hazards. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

I. Hazard Profile and Key Data

Before handling this compound for disposal, it is crucial to be fully aware of its hazard profile. This information dictates the necessary safety precautions and the required disposal route.

Property/HazardDataCitation
Chemical Name This compound
CAS Number 66916-99-2
Physical Form Solid powder
Acute Toxicity Toxic if swallowed (Acute Tox. 3 Oral)
Environmental Hazard Very toxic to aquatic life (Aquatic Acute 1)
Incompatible Materials Strong oxidizing agents[1]
Signal Word Danger
II. Personal Protective Equipment (PPE)

Prior to initiating the disposal process, all personnel must be equipped with the appropriate personal protective equipment to minimize the risk of exposure.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, to prevent inhalation.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All quantities of this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), must be treated as hazardous waste.

  • Segregate from Incompatibles: Ensure that the waste is not stored with or near strong oxidizing agents to prevent potentially dangerous reactions.[1]

Step 2: Waste Collection and Containment

  • Use a Designated Waste Container: Place the solid this compound and any contaminated solids into a clearly labeled, sealable, and chemically compatible hazardous waste container. The original container can be used if it is in good condition.[2]

  • Avoid Contamination: Ensure the exterior of the waste container remains free of chemical residue.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3]

Step 3: Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal by your institution's environmental health and safety (EHS) department or a licensed waste contractor.

  • Affix a Hazardous Waste Label: The container must be labeled with the words "HAZARDOUS WASTE".[4]

  • Identify the Contents: Clearly write the full chemical name, "this compound," and its concentration.

  • State the Hazards: Indicate the primary hazards, which are "Toxic" and "Environmental Hazard".[4]

  • Provide Generator Information: Include the name of the principal investigator or laboratory contact and the specific lab location (building and room number).

Step 4: Storage of Hazardous Waste

  • Designated Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated and properly managed SAA within the laboratory.[3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Secure Storage: The storage area should be secure and accessible only to authorized personnel.

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done by contacting the EHS office or submitting an online request form.

  • Do Not Transport Off-Site: Laboratory personnel should not transport hazardous waste. This must be handled by trained EHS staff or a certified hazardous waste disposal company.[5]

  • Final Disposal: The waste will be transported to an approved waste disposal plant for proper treatment and disposal in accordance with environmental regulations.[5]

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated area.

  • Wear Appropriate PPE: Before cleaning up a spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For small spills of the solid material, carefully sweep it up and place it into the designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B E Place Waste in a Designated, Sealed, and Compatible Container B->E C Is the waste container properly labeled? D Affix 'HAZARDOUS WASTE' Label - Chemical Name - Hazards (Toxic, Environmental) - Accumulation Date - Generator Info C->D No G Is the waste segregated from incompatible materials (e.g., strong oxidizers)? C->G Yes D->G E->C F Store in a Secure Satellite Accumulation Area (SAA) H Segregate the waste container G->H No I Request Hazardous Waste Pickup (Contact EHS or follow institutional protocol) G->I Yes H->I J Waste Collected by Authorized Personnel for Final Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-methoxyphenylacetic Acid

This guide provides comprehensive safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No. 66916-99-2). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol [1][2]
Appearance Cream-colored powder or solid[2][3]
Melting Point 127-131 °C[1][2]
Purity ≥ 97%[1][3]
Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][4][5] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]
Hands Chemical-resistant gloves.Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[7][8]
Respiratory Dust mask type N95 (US) or equivalent.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1][4][6]
Body Long-sleeved laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[7][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and in good working order.[7]

  • Designate a specific area within the fume hood for handling the compound to contain potential contamination.

  • Assemble all necessary equipment and reagents before introducing the chemical.

  • Have a spill cleanup kit readily available.

2. Handling the Compound:

  • Always handle this compound within a chemical fume hood to ensure adequate ventilation.[7][10]

  • Avoid the formation and inhalation of dust.[4][6]

  • Wear all prescribed personal protective equipment (PPE).

  • When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.

  • Keep the container tightly closed when not in use.[4][10]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after handling.[4][10]

  • Do not eat, drink, or smoke in the laboratory area.[7]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • Sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste material in a designated, labeled, and tightly sealed container.[8]

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[4][10] Do not empty into drains.[6]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood, Eyewash & Safety Shower prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 dispose1 Store Waste in Designated Area clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Arrange for Professional Disposal dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.